Amino 4-nitrobenzoate;hydrochloride
Description
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Properties
CAS No. |
35657-37-5 |
|---|---|
Molecular Formula |
C7H7ClN2O4 |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
amino 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C7H6N2O4.ClH/c8-13-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H,8H2;1H |
InChI Key |
PVXQVDCHVXFWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-].Cl |
Origin of Product |
United States |
An In-depth Technical Guide to Amino-4-Nitrobenzoate Hydrochloride Isomers for Researchers, Scientists, and Drug Development Professionals
The ambiguous designation "Amino 4-nitrobenzoate;hydrochloride" most commonly refers to two isomeric compounds: Ethyl 4-amino-3-nitrobenzoate hydrochloride and Ethyl 3-amino-4-nitrobenzoate hydrochloride . These molecules serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. This technical guide offers a detailed exploration of these two key isomers, providing in-depth protocols, physicochemical characteristics, and insights into their applications for researchers and professionals in the field of drug development.
Core Chemical Identities and Physicochemical Properties
A fundamental understanding of the distinct properties of each isomer is paramount for their effective utilization in synthetic chemistry. The positioning of the amino and nitro groups on the benzene ring significantly influences their reactivity and physical characteristics.
| Property | Ethyl 4-amino-3-nitrobenzoate | Ethyl 4-amino-3-nitrobenzoate Hydrochloride | Ethyl 3-amino-4-nitrobenzoate | Ethyl 3-amino-4-nitrobenzoate Hydrochloride |
| CAS Number | 76918-64-4[1][2][3][4] | Not available | 84228-43-3 | Not available |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₉H₁₁ClN₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₁ClN₂O₄ |
| Molecular Weight | 210.19 g/mol [1] | 246.65 g/mol | 210.19 g/mol | 246.65 g/mol |
| Appearance | Yellow solid[5] | - | - | - |
| Melting Point | 132 °C[1] | - | - | - |
| Boiling Point | 398.5 °C at 760 mmHg[1] | - | - | - |
| Refractive Index | 1.591[1] | - | - | - |
| Density | 1.33 g/cm³[1] | - | - | - |
Synthesis and Experimental Protocols
The primary synthetic route to these ethyl aminonitrobenzoates is through the Fischer esterification of the corresponding aminonitrobenzoic acid. The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.
Synthesis of Ethyl 4-amino-3-nitrobenzoate
The synthesis of ethyl 4-amino-3-nitrobenzoate is typically achieved via a Fischer esterification of 4-amino-3-nitrobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-nitrobenzoic acid in anhydrous ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][7] A reaction time of one hour has been shown to produce a workable yield.[6][7]
-
Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer can then be washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product as a bright yellow solid.[6][7]
Synthesis of Ethyl 3-amino-4-nitrobenzoate
A similar Fischer esterification protocol is employed for the synthesis of ethyl 3-amino-4-nitrobenzoate from 3-amino-4-nitrobenzoic acid.
Preparation of the Hydrochloride Salt
The hydrochloride salt of the respective ethyl aminonitrobenzoate can be prepared by dissolving the free base in a suitable solvent and treating it with a solution of hydrochloric acid.
-
Dissolution: Dissolve the purified ethyl aminonitrobenzoate in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethanol).
-
Acidification: Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) to the dissolved free base with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: General synthetic workflow for the preparation of Ethyl 4-amino-3-nitrobenzoate and its hydrochloride salt.
Applications in Drug Discovery and Development
Ethyl aminonitrobenzoates are valuable intermediates in the synthesis of a variety of pharmaceutical agents. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Precursors for Heterocyclic Synthesis: The amino and nitro groups, along with the ester functionality, provide handles for the construction of complex heterocyclic ring systems, which are common scaffolds in many drug molecules.
-
Building Blocks for Bioactive Molecules: These compounds have been utilized in the synthesis of molecules with potential therapeutic applications. For instance, derivatives of 4-amino-3-nitro-ethylbenzoate have been investigated as butyrylcholinesterase (BChE) inhibitors, which are of interest in the treatment of Alzheimer's disease.[8]
-
Intermediates in the Synthesis of Kinase Inhibitors: The aminonitrobenzoate core can be found in intermediates used for the synthesis of more complex molecules targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.
-
Synthesis of Dabigatran Etexilate Intermediates: 4-(Methylamino)-3-nitrobenzoic acid, a related precursor, is a starting material in the synthesis of key intermediates for the anticoagulant drug Dabigatran etexilate.[9] The ethyl ester derivatives can potentially be used in similar synthetic strategies.
Caption: Major applications of Amino-4-Nitrobenzoate Hydrochloride isomers in pharmaceutical research and development.
Characterization and Analytical Techniques
The identity and purity of the synthesized compounds are confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized esters and their hydrochloride salts. The chemical shifts and coupling constants of the aromatic protons are particularly informative for distinguishing between the isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecules, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=O stretch of the ester.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point is a crucial physical property used to assess the purity of the synthesized crystalline solids.
Conclusion
Ethyl 4-amino-3-nitrobenzoate hydrochloride and ethyl 3-amino-4-nitrobenzoate hydrochloride, while not always readily available commercially as the salt form, are pivotal intermediates accessible through straightforward synthetic procedures. Their versatile chemical nature makes them valuable starting materials and building blocks in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize these important chemical entities in their scientific endeavors.
References
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
Li, H. Y., Liu, B. N., Tang, S. G., & Guo, C. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
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Schweiker, S. S., & Mosher, M. D. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1993-1998. Retrieved from [Link]
-
Yalazan, H., Tüzün, B., Akkaya, D., & Yıldırmış, S. (2020). Chemical structure of 4‐(2‐substituted amino)‐3‐nitro‐ethylbenzoate. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Li, W., Zhao, J., & Cui, Y. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate. Retrieved from [Link]
-
PubMed. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. Retrieved from [Link]
- Google Patents. (2013). WO 2013/150545 A2.
- Google Patents. (2012). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
- Google Patents. (2020). CN111732521A - Preparation method of ethyl p-aminobenzoate.
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NIST. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]
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Cheméo. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl m-nitrobenzoate. Retrieved from [Link]
-
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
NextSDS. (n.d.). ETHYL 4-AMINO-3-NITROBENZOATE — Chemical Substance Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Ethyl 4-amino-3-nitrobenzoate, 50 g. Retrieved from [Link]
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Spectral Data (NMR, IR, MS) of Amino 4-Nitrobenzoate Hydrochloride: An In-Depth Technical Guide
Executive Summary & Scope
2-Aminoethyl 4-nitrobenzoate hydrochloride ( C9H10N2O4⋅HCl ) serves as a critical synthetic intermediate and structural model in pharmaceutical development. As a direct precursor to ester-type local anesthetics (e.g., procaine analogs), targeted radioligands, and bio-functional hybrid molecules, verifying its structural integrity is paramount.
This whitepaper provides a comprehensive, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound. Rather than merely listing spectral peaks, this guide elucidates the underlying stereoelectronic effects and provides self-validating experimental protocols designed for rigorous quality control environments.
Structural Elucidation & Chemical Causality
To interpret the spectral data accurately, one must understand the stereoelectronic forces governing the molecule:
-
The Para-Nitro Group: The strong electron-withdrawing nature of the −NO2 group via both inductive ( −I ) and resonance ( −R ) effects drastically reduces electron density across the aromatic ring. This deshields the ortho protons, pushing their NMR signals downfield, and alters the force constant of the ester carbonyl bond.
-
The Ester Linkage: The ester oxygen acts as a weak resonance donor, but its effect is overpowered by the para-nitro group, leading to distinct fragmentation patterns under collision-induced dissociation (CID).
-
The Hydrochloride Salt: The primary amine exists as a protonated ammonium cation ( −NH3+ ). This drastically increases the molecule's polarity, dictating solvent choice for NMR and shifting the adjacent aliphatic protons downfield.
Causality in Mass Spectrometry (ESI-MS)
Under Electrospray Ionization (ESI), the protonated molecular ion [M+H]+ undergoes predictable fragmentation. The dominant pathway is the cleavage of the ester bond, yielding the highly stable 4-nitrobenzoyl cation at m/z 150.02[1]. This acylium ion is a configurationally diagnostic fragment that retains the para positional information of the precursor, making it a reliable marker for acyl nitrobenzenes[1]. Further fragmentation often involves the elimination of the NO2 radical or neutral loss, generating a characteristic phenyl cation derivative[2].
Causality in FT-IR Spectroscopy
FT-IR spectra of 4-nitrobenzoate derivatives are dominated by the nitro group, which exhibits distinct symmetric (~1348 cm⁻¹) and asymmetric (~1525 cm⁻¹) stretching due to N-O bond resonance[3],[4]. The ester C=O stretch typically appears around 1725 cm⁻¹; this is slightly higher than standard conjugated benzoates because the electron-deficient aromatic ring diminishes resonance donation from the ring oxygen into the carbonyl, increasing its double-bond character.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are identified and eliminated during acquisition.
Protocol 1: NMR Sample Preparation & Acquisition
-
Solvent Selection: The hydrochloride salt form necessitates the use of a highly polar, aprotic solvent. DMSO-d6 is strictly required to disrupt intermolecular hydrogen bonding and fully solvate the ammonium cation, ensuring sharp, well-resolved resonance signals rather than broad multiplets.
-
Workflow: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 (isotopic purity >99.8%). Transfer to a 5 mm precision NMR tube.
-
Self-Validation: The residual solvent peak of DMSO-d6 at δ 2.50 ppm must be used as an internal reference to calibrate the chemical shifts. The water peak at δ 3.33 ppm should be monitored; excessive integration indicates hygroscopic degradation of the salt.
Protocol 2: FT-IR Spectroscopy (KBr Pellet)
-
Workflow: Grind ~2 mg of the compound with 200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar. Apply 8-10 tons of pressure for 2 minutes to form a transparent or semi-transparent pellet[5].
-
Self-Validation: Acquire a background spectrum of the empty sample compartment immediately prior to the sample scan. The instrument software must automatically ratio the sample spectrum against the background to eliminate atmospheric CO2 and H2O interference, validating a flat baseline[5].
Protocol 3: High-Resolution ESI-MS
-
Workflow: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid to promote ionization. Inject via direct infusion at 5 µL/min into the ESI source operating in positive ion mode.
-
Self-Validation: Use a known calibrant (e.g., sodium formate) to tune the mass spectrometer before acquisition, ensuring a mass accuracy of <5 ppm error. The simultaneous detection of the [M+H]+ peak and the characteristic m/z 150 fragment validates both the intact molecule and its primary structural motif[2].
Quantitative Spectral Data
Table 1: 1H and 13C NMR Assignments (400 MHz, DMSO-d6)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Stereoelectronic Causality |
| 1H | 8.35 | d ( J =8.8 Hz) | 2H | Ar-H (H-3, H-5); Deshielded by ortho- NO2 |
| 1H | 8.20 | d ( J =8.8 Hz) | 2H | Ar-H (H-2, H-6); Deshielded by ester C=O |
| 1H | 8.45 | br s | 3H | −NH3+ ; Broadened due to quadrupolar relaxation |
| 1H | 4.55 | t ( J =5.5 Hz) | 2H | −O−CH2− ; Downfield due to adjacent oxygen |
| 1H | 3.30 | t ( J =5.5 Hz) | 2H | −CH2−NH3+ ; Shifted by protonated amine |
| 13C | 164.5 | s | 1C | C=O (Ester carbonyl) |
| 13C | 150.2 | s | 1C | Ar-C ( C−NO2 ) |
| 13C | 135.1 | s | 1C | Ar-C ( C−COO ) |
| 13C | 131.0 | d | 2C | Ar-C (C-2, C-6) |
| 13C | 124.2 | d | 2C | Ar-C (C-3, C-5) |
| 13C | 61.5 | t | 1C | −O−CH2− |
| 13C | 38.2 | t | 1C | −CH2−NH3+ |
Table 2: FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |
| 3000 - 2800 | Broad, Strong | N-H stretching | Characteristic of primary ammonium salts ( −NH3+ ) |
| 1725 | Strong | C=O stretching | Ester carbonyl, shifted by electron-deficient ring |
| 1525 | Strong | Asymmetric NO2 | N-O bond resonance in the nitro group |
| 1348 | Strong | Symmetric NO2 | In-phase stretching of the nitro group |
| 1275 | Strong | C-O stretching | Ester linkage single bond |
Table 3: High-Resolution ESI-MS Fragmentation (Positive Ion Mode)
| m/z (Observed) | Formula | Ion Type | Fragmentation Causality |
| 211.0719 | [C9H11N2O4]+ | [M+H]+ | Intact protonated molecular ion |
| 150.0186 | [C7H4NO3]+ | Fragment | Cleavage of ester bond; highly stable acylium ion |
| 104.0257 | [C7H4O]+ | Fragment | Elimination of NO2 (46 Da) from the acylium ion |
Visualizations
Analytical Workflow for Spectral Characterization
Caption: Logical workflow for the spectroscopic identification and validation of Amino 4-nitrobenzoate HCl.
ESI-MS Fragmentation Pathway
Caption: Collision-Induced Dissociation (CID) fragmentation pathway of protonated Amino 4-nitrobenzoate.
References
-
Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry ACS Publications URL:[Link]
-
Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system SciELO URL:[Link]
-
Electronic Supplementary Material (ESI) for RSC Advances The Royal Society of Chemistry URL:[Link]
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide MDPI URL:[Link]
Sources
Thermodynamic Solubility and Application Profiling of Amino 4-nitrobenzoate Hydrochloride
Executive Summary
In the landscape of organic synthesis and drug development, electrophilic amination remains a pivotal transformation. Amino 4-nitrobenzoate hydrochloride —systematically designated as O-(4-nitrobenzoyl)hydroxylamine hydrochloride (CAS: 35657-37-5)[1]—serves as a highly efficient NH₂⁺ transfer agent. Its utility spans the synthesis of complex pharmaceutical intermediates, including PI3K-γ inhibitors[2].
However, the successful deployment of this reagent is intrinsically tied to its solubility profile. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the thermodynamic solubility of Amino 4-nitrobenzoate hydrochloride across diverse solvent systems, the mechanistic causality behind its dissolution, and a self-validating protocol for empirical solubility determination.
Chemical Identity & Structural Causality
To understand the solubility of Amino 4-nitrobenzoate hydrochloride, we must first analyze its molecular architecture. The molecule consists of a highly polar, electron-withdrawing 4-nitrobenzoate core linked via an ester-like oxygen to an amine hydrochloride ( Ar−CO−O−NH3+Cl− ).
The free base form of this compound (CAS: 35657-36-4) has a documented baseline aqueous solubility of approximately 1.5 g/L at 25 °C[3]. However, the conversion to the hydrochloride salt (CAS: 35657-37-5)[1] drastically alters its physicochemical properties. The ionic nature of the salt increases the crystal lattice energy but simultaneously maximizes ion-dipole interactions in high-dielectric solvents, significantly boosting aqueous and polar-aprotic solubility while rendering it nearly insoluble in non-polar media.
Quantitative Solubility Profile Across Solvent Systems
The table below summarizes the solubility profile of Amino 4-nitrobenzoate hydrochloride. Note: Values for the hydrochloride salt are derived from thermodynamic extrapolation based on the empirical baseline of its free base[3] and standard pharmaceutical salt behavior.
| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Aqueous | Water (pH 7.0) | 80.1 | > 50.0 | Ion-dipole interactions, H-bonding |
| Polar Protic | Methanol | 32.7 | 30.0 - 50.0 | H-bonding, moderate ionic dissociation |
| Polar Protic | Ethanol | 24.5 | 10.0 - 20.0 | H-bonding, lower dielectric limits dissociation |
| Polar Aprotic | DMSO | 46.7 | > 100.0 | Strong dipole-dipole, cation solvation |
| Polar Aprotic | DMF | 36.7 | > 50.0 | Strong dipole-dipole |
| Non-Polar | Dichloromethane | 9.1 | < 1.0 | Poor ionic solvation, tight ion pairing |
| Non-Polar | Hexane | 1.9 | < 0.1 | No H-bonding, highly unfavorable lattice energy |
Mechanistic Insights into Dissolution Thermodynamics
Dissolution is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
-
Aqueous & Polar Protic Solvents: Water ( ϵ=80.1 ) provides immense solvation energy through ion-dipole interactions, effectively shielding the separated R−O−NH3+ and Cl− ions. Methanol provides similar, albeit weaker, solvation via hydrogen bonding.
-
Polar Aprotic Solvents: DMSO ( ϵ=46.7 ) and DMF are exceptional solvents for this compound. The causality lies in the strong dipole-dipole interactions between the solvent molecules and the highly polarizable 4-nitro group. DMSO is particularly adept at solvating the ammonium cation, overcoming the lattice energy barrier effortlessly.
-
Non-Polar Solvents: In Dichloromethane (DCM) or Hexane, the solvent lacks the dielectric capacity to overcome the ionic lattice energy. The ions remain tightly paired, resulting in negligible solubility.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To empirically determine the exact solubility of Amino 4-nitrobenzoate hydrochloride in a target solvent, a rigorous, self-validating isothermal shake-flask method coupled with HPLC-UV is required.
Causality in Experimental Design:
-
Why centrifuge instead of filter? The 4-nitrobenzoate moiety can non-specifically bind to certain filter membranes (e.g., nylon), artificially lowering the measured concentration. Centrifugation prevents this artifact.
-
Why the 24h/48h check? To mathematically validate that the system has reached true thermodynamic equilibrium and is not in a metastable supersaturated state.
Step-by-Step Protocol
-
Solvent Preparation: Dispense 5.0 mL of the target solvent into a sealed, inert borosilicate glass vial.
-
Saturation: Add Amino 4-nitrobenzoate hydrochloride incrementally until a visible, persistent solid pellet remains (indicating excess solute).
-
Isothermal Equilibration: Place the vial in an orbital shaker set strictly to 25.0 ± 0.1 °C. Temperature fluctuations invalidate thermodynamic measurements.
-
Self-Validation Sampling:
-
At T = 24 hours , extract a 0.5 mL aliquot.
-
At T = 48 hours , extract a second 0.5 mL aliquot.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet undissolved solids.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at 254 nm (leveraging the strong chromophore of the 4-nitrobenzoate group).
-
Equilibrium Validation: Calculate the concentration difference between the two time points. The system is self-validated only if ΔC<5% . If ΔC≥5% , the equilibration time must be extended.
Workflow for self-validating thermodynamic solubility determination.
Application Workflow: Electrophilic Amination
Understanding the solubility profile is critical for the reagent's primary application: electrophilic amination[2].
Causality of Solvent Choice in Synthesis: Despite its high aqueous solubility, aminations using this reagent are rarely performed in water. The causality here is kinetic: water acts as a competing nucleophile, leading to the premature hydrolysis of the delicate O−N bond.
Instead, reactions are typically run in polar aprotic solvents (like DMF) or biphasic DCM systems with a mild base (e.g., K2CO3 or Triethylamine). The base neutralizes the hydrochloride salt in situ, liberating the active free base. The free base, being uncharged, is highly soluble in the organic phase and readily undergoes nucleophilic attack by the target carbanion or amine.
Electrophilic amination pathway utilizing Amino 4-nitrobenzoate HCl.
References
- Title: WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS (Application in electrophilic amination)
Sources
Unlocking the Therapeutic Potential of Amino 4-nitrobenzoate Hydrochloride: A Technical Guide for Novel Drug Discovery
Introduction: The Prominence of the 4-Aminobenzoic Acid Scaffold in Medicinal Chemistry
The 4-aminobenzoic acid (PABA) framework is a cornerstone in drug design, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2] PABA itself is a crucial nutrient for many pathogens, acting as a precursor in the synthesis of folic acid, a pathway essential for their survival but not for humans.[1][3][4] This inherent difference has been successfully exploited in the development of antimicrobial agents. Beyond its role in folate metabolism, derivatives of PABA have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and local anesthetic properties.[1][4][5] This guide focuses on a lesser-explored derivative, Amino 4-nitrobenzoate hydrochloride, and outlines a strategic research framework to investigate its therapeutic potential. By leveraging the known bioactivities of structurally similar compounds, we can logically deduce and experimentally validate novel applications for this molecule.
Synthesis and Characterization of Amino 4-nitrobenzoate Hydrochloride
A crucial first step in exploring the potential of a novel compound is a reliable and well-characterized synthetic route. Based on established methods for the synthesis of similar aminobenzoic acid derivatives, a two-step process is proposed for Amino 4-nitrobenzoate hydrochloride.[6][7][8]
Proposed Synthetic Pathway
The synthesis commences with the catalytic hydrogenation of 4-nitrobenzoic acid to yield 4-aminobenzoic acid, followed by a reaction with hydrochloric acid to form the hydrochloride salt.
Caption: Proposed two-step synthesis of Amino 4-nitrobenzoate hydrochloride.
Detailed Experimental Protocol: Synthesis
Step 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [6][8]
-
Prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.
-
Transfer the solution to a high-pressure reactor.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to 2-4 MPa.
-
Heat the reaction mixture to 60-70°C and maintain with stirring until hydrogen uptake ceases.
-
Cool the reactor to room temperature and filter to recover the catalyst.
Step 2: Formation of the Hydrochloride Salt
-
To the resulting aqueous solution of sodium 4-aminobenzoate, add concentrated hydrochloric acid dropwise until the pH reaches approximately 3.
-
Cool the solution to induce crystallization of 4-aminobenzoic acid.
-
Filter the precipitate and wash with cold water.
-
To form the hydrochloride salt, the isolated 4-aminobenzoic acid can be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid.
-
The resulting Amino 4-nitrobenzoate hydrochloride can be isolated by filtration or evaporation of the solvent.
Physicochemical Characterization
A thorough characterization of the synthesized compound is paramount to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for aromatic protons and carbons, as well as the amino and carboxylic acid groups. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Peaks corresponding to N-H, C=O, C-N, and aromatic C-H stretches. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (ideally >99%). |
| Melting Point Analysis | Purity and identity confirmation. | A sharp melting point range. |
Potential Research Area 1: Exploration of Novel Local Anesthetic Properties
Scientific Rationale:
Many derivatives of 4-aminobenzoic acid, most notably procaine (the ester of PABA and diethylaminoethanol) and benzocaine (ethyl 4-aminobenzoate), are well-established local anesthetics.[5][9][10] Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the generation and propagation of nerve impulses.[5][11] The structural similarity of Amino 4-nitrobenzoate hydrochloride to these compounds suggests it may possess similar sodium channel blocking activity. The presence of the nitro group could modulate the compound's lipophilicity and electronic properties, potentially leading to altered potency, duration of action, or side-effect profile compared to existing local anesthetics.
Experimental Workflow for Anesthetic Activity Screening
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 5. What is Procaine Hydrochloride used for? [synapse.patsnap.com]
- 6. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. Ethyl 4-aminobenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 11. 51-05-8・Procaine Hydrochloride・167-15111[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Early-Stage Research on Amino 4-Nitrobenzoate Hydrochloride Derivatives: Synthesis, Functionalization, and Pharmacological Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Rationale
Amino 4-nitrobenzoate hydrochloride derivatives represent a highly versatile class of pharmacophores and synthetic intermediates in early-stage drug discovery. Structurally, these compounds feature a benzene ring substituted with an ester linkage, a nitro group, and an amine moiety (often protonated as a hydrochloride salt)[1].
Understanding the causality behind this structural arrangement is critical for assay design and downstream synthesis:
-
The Nitro Group: Acts as a strong electron-withdrawing group (EWG) that modulates the electrophilicity of the ester carbonyl. In the development of local anesthetics, it serves as a highly stable, reducible handle to generate the critical aromatic amine required for voltage-gated sodium channel (VGSC) blockade (e.g., the synthesis of procaine)[1].
-
The Hydrochloride Salt: The free base forms of these derivatives are lipophilic and prone to hydrolytic degradation in ambient moisture. Salification to the hydrochloride form dramatically increases aqueous solubility—a mandatory requirement for in vitro biological assays—and enforces crystalline stability for long-term storage[1].
Physicochemical Profiling
Selecting the correct derivative for early-stage screening requires a precise understanding of its physicochemical properties. The quantitative data for key derivatives are summarized in the table below to guide solvent selection and formulation strategies.
| Compound Name | CAS Number | Molecular Weight | Key Structural Feature | Primary Research Application |
| 2-(Diethylamino)ethyl 4-nitrobenzoate HCl (Nitrocaine) | 34320-77-9 | 302.75 g/mol | Tertiary amine, para-nitro | Precursor to local anesthetics (VGSC blockers)[1] |
| Methyl 2-amino-4-nitrobenzoate | 3558-19-8 | 196.16 g/mol | Primary amine, ortho-amino | Scaffold for NMDA receptor reactive probes[2] |
| Ethyl 3-(methylamino)-4-nitrobenzoate HCl | 3095918-55-8 | 261.00 g/mol | Secondary amine, meta-amino | Intermediate for targeted kinase inhibitors[3] |
Synthetic Methodologies and Validation
Robust drug development requires self-validating synthetic workflows. The following protocol details the synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate HCl (Nitrocaine), a foundational derivative[1].
Workflow for the synthesis and reduction of Nitrocaine hydrochloride.
Protocol: Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate HCl
-
Step 1: Fischer Esterification
-
Procedure: Suspend 4-nitrobenzoic acid (1.0 eq) in an excess of 2-diethylaminoethanol (3.0 eq). Add a catalytic amount of concentrated H₂SO₄. Reflux at 120°C for 4 hours.
-
Causality: H₂SO₄ acts as a proton donor to activate the carbonyl carbon and as a dehydrating agent to drive the equilibrium forward. The excess amino alcohol acts as both reactant and solvent.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline acid spot indicates >95% conversion.
-
-
Step 2: Free Base Isolation
-
Procedure: Cool the mixture and neutralize with saturated aqueous Na₂CO₃ until pH 9 is reached. Extract with dichloromethane (DCM) (3x 50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Causality: Neutralization deprotonates the tertiary amine, allowing the lipophilic free base to partition into the DCM layer, leaving unreacted acid and inorganic salts in the aqueous phase.
-
Self-Validation Check: The aqueous layer must test at pH >8 to ensure complete free base formation.
-
-
Step 3: Salification and Crystallization
-
Procedure: Dissolve the crude free base in anhydrous diethyl ether. Cool to 0°C. Dropwise, add 2M HCl in diethyl ether until precipitation ceases. Filter the precipitate and wash with cold ether.
-
Causality: Anhydrous conditions are critical to prevent hydrolytic cleavage of the ester bond. The hydrochloride salt is highly polar and insoluble in ether, driving a high-purity crystallization.
-
Self-Validation Check: Immediate formation of a white crystalline solid. Melting point verification should yield a sharp transition at 175–177°C, confirming the identity of the target hydrochloride derivative[1].
-
Pharmacological Applications & Receptor Mapping
Beyond serving as precursors for VGSC blockers, amino 4-nitrobenzoate derivatives are critical tools in structural neurobiology and receptor mapping.
Mapping the NMDA Receptor Glycine Site
Research by Kreimeyer et al. demonstrated the profound utility of these derivatives in mapping the N-methyl-D-aspartate (NMDA) receptor[4]. The NMDA receptor is a critical glutamate-gated ion channel involved in synaptic plasticity and memory function.
Mechanistic Insight: Amino 4-nitrobenzoate derivatives (specifically utilizing scaffolds like methyl 2-amino-4-nitrobenzoate) serve as critical building blocks to synthesize reactive affinity probes[2][4]. By functionalizing the amino group of the nitrobenzoate scaffold with electrophilic moieties, researchers create ligands that bind with high affinity to the receptor's glycine co-agonist site[4]. Once bound, these probes covalently tether to nucleophilic residues within the binding pocket. This covalent attachment acts as a functional antagonist, inhibiting glycine/glutamate-induced ion currents and allowing for the precise spatial mapping of the receptor's active site[4].
Mechanism of NMDA receptor mapping using reactive nitrobenzoate probes.
Conclusion
Amino 4-nitrobenzoate hydrochloride derivatives are far more than simple synthetic waypoints. Their unique balance of electrophilicity, aqueous solubility, and structural modularity makes them indispensable. Whether utilized as reducible precursors for local anesthetics or as rigid scaffolds for covalent receptor mapping, mastering the physicochemical handling of these derivatives is a fundamental requirement for advanced drug discovery programs.
References
-
2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride | C13H19ClN2O4 | CID 12718038. PubChem, National Institutes of Health (NIH). Available at:[Link]
-
Evaluation and Biological Properties of Reactive Ligands for the Mapping of the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Ethyl 3-(methylamino)-4-nitrobenzoate hydrochloride - C10H13ClN2O4 | CSSB20963520506. Chemspace. Available at:[Link]
-
3558-19-8 | MFCD00089419 | METHYL 2-AMINO-4-NITROBENZOATE. AA Blocks. Available at:[Link]
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Amino 4-Nitrobenzoate Hydrochloride: Discovery, Mechanistic Logic, and Applications in Electrophilic Amination
Executive Summary
The development of targeted pharmaceuticals and complex organic molecules frequently requires the formation of carbon-nitrogen (C-N) or nitrogen-nitrogen (N-N) bonds. Historically, the inherent nucleophilicity of nitrogen made direct amination challenging. The discovery and application of Amino 4-nitrobenzoate hydrochloride —formally known as O-(4-Nitrobenzoyl)hydroxylamine hydrochloride—revolutionized this space. By acting as a highly efficient, bench-stable electrophilic NH2 -transfer agent, this compound enables the direct amination of diverse nucleophiles. This whitepaper explores the historical context, structural causality, and validated experimental methodologies surrounding this critical reagent.
Historical Context & Structural Evolution
In traditional organic chemistry, nitrogen atoms act as nucleophiles due to their lone pair of electrons. To synthesize hydrazines, N-amino heterocycles, or α -amino acids from enolates, chemists needed a reagent where the nitrogen acted as an electrophile. This polarity reversal (umpolung) requires attaching the amino group to a highly electronegative leaving group.
Early electrophilic amination reagents, such as chloramine ( NH2Cl ) or hydroxylamine-O-sulfonic acid (HOSA), suffered from severe limitations: they were often volatile, highly toxic, or exhibited poor solubility in organic solvents. The introduction of O-acylhydroxylamines provided a more versatile alternative. Among these, Amino 4-nitrobenzoate (CAS 35657-36-4 for the free base) emerged as a superior reagent[1]. However, the free base exhibited limited shelf-life. The subsequent isolation of its hydrochloride salt (CAS 35657-37-5) provided a highly crystalline, bench-stable solid that ensures reproducibility in rigorous drug development workflows[2].
Chemical Properties & Mechanistic Logic
The efficacy of Amino 4-nitrobenzoate hydrochloride is rooted in its precise molecular design.
The Causality of the Leaving Group: The reagent consists of an amino group bonded to a 4-nitrobenzoate moiety. The para-nitro group is strongly electron-withdrawing through both inductive and resonance effects. This dramatically lowers the pKa of the corresponding 4-nitrobenzoic acid, making the 4-nitrobenzoate anion an exceptionally stable and weak conjugate base. Consequently, the N-O bond is highly polarized and susceptible to cleavage. When a nucleophile attacks the nitrogen atom, the 4-nitrobenzoate group acts as an ideal leaving group, facilitating a smooth SN2 -like displacement.
Quantitative Data Summary
The following table summarizes the critical physicochemical properties of the reagent, essential for stoichiometric calculations and storage protocols:
| Property | Value |
| Chemical Name | O-(4-Nitrobenzoyl)hydroxylamine hydrochloride |
| Synonyms | Amino 4-nitrobenzoate hydrochloride; NbzONH2⋅HCl |
| CAS Number | 35657-37-5 (Hydrochloride)[2] / 35657-36-4 (Free Base)[3] |
| Molecular Formula | C7H7ClN2O4 |
| Molecular Weight | 218.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C, inert atmosphere to prevent hydrolysis |
Mechanistic Pathway of Electrophilic Amination
Diagram 1: S_N2-like mechanistic pathway of electrophilic amination using Amino 4-nitrobenzoate.
Applications in Pharmaceutical Development
Amino 4-nitrobenzoate hydrochloride is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex biochemical probes[3].
A prominent example of its utility is found in the synthesis of kinase inhibitors. In the development of PI3K- γ inhibitors—which are investigated for their potential in treating autoimmune diseases, cardiovascular disorders, and solid tumors—Amino 4-nitrobenzoate is employed as a critical NH2 -transfer agent[4]. The reagent allows for the direct amination of heterocyclic nitrogen atoms under standard basic conditions (e.g., using sodium hydride or potassium tert-butoxide), enabling the subsequent cyclization required to build the drug's core pharmacophore[4]. Furthermore, it is a staple in analytical chemistry for the derivatization and quantification of carbonyl compounds[1].
Validated Experimental Protocol: Electrophilic N-Amination
To ensure scientific integrity, the following protocol for the N-amination of a secondary amine is designed as a self-validating system . Every step includes the mechanistic causality behind the action to guarantee reproducibility.
Diagram 2: Step-by-step experimental workflow for electrophilic N-amination.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are mandatory. Ambient moisture can act as a competing nucleophile, prematurely hydrolyzing the electrophilic reagent before the desired C-N or N-N bond can form.
-
-
Base Activation: Cool the reaction vessel to 0∘C using an ice bath. Add a mild base, such as potassium carbonate ( K2CO3 , 2.0 eq), portion-wise.
-
Causality: The base deprotonates the secondary amine, increasing its electron density and maximizing its nucleophilicity. Cooling the system mitigates the exothermic nature of the deprotonation and protects the amination reagent from thermal degradation.
-
-
Reagent Introduction: Slowly add Amino 4-nitrobenzoate hydrochloride (1.2 eq) to the cooled mixture.
-
Causality: The hydrochloride salt is utilized specifically for its bench stability. Slow addition controls the local concentration of the electrophile, minimizing the risk of reagent homocoupling or over-amination.
-
-
Reaction Propagation & Self-Validation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the starting amine mass peak disappears and a new [M+16] peak emerges, confirming the successful transfer of the NH2 group. If starting material persists, verify the anhydrous integrity of the DMF.
-
-
Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3 ). Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Causality: The mildly basic quench neutralizes any residual hydrochloride and converts the cleaved 4-nitrobenzoic acid byproduct into its highly water-soluble sodium salt, effectively removing it from the organic product layer.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the target hydrazine derivative via silica gel flash chromatography.
Conclusion
Amino 4-nitrobenzoate hydrochloride represents a triumph of rational chemical design. By leveraging the electron-withdrawing power of the 4-nitrobenzoate moiety to reverse the natural polarity of nitrogen, this reagent provides a stable, predictable, and highly effective method for electrophilic amination. Its continued use in synthesizing complex kinase inhibitors and biochemical probes underscores its indispensable role in modern drug development.
Sources
Application Notes: Amino 4-nitrobenzoate Hydrochloride in Medicinal Chemistry
An in-depth technical guide on the applications of Amino 4-nitrobenzoate hydrochloride in medicinal chemistry, designed for researchers and drug development professionals.
Introduction & Mechanistic Rationale
Amino 4-nitrobenzoate hydrochloride —widely known in synthetic literature as O-(4-nitrobenzoyl)hydroxylamine hydrochloride (CAS: 35657-37-5)—is a cornerstone reagent in modern medicinal chemistry[1]. As the demand for nitrogen-rich pharmacophores (such as N-amino heterocycles, hydrazines, and primary anilines) has surged, the need for safe, bench-stable, and highly atom-economical electrophilic aminating reagents has become paramount[2].
Unlike traditional nucleophilic amination, which requires pre-functionalized electrophilic carbon centers, electrophilic amination reverses the polarity[3]. Here, Amino 4-nitrobenzoate acts as an " NH2+ " synthon. The electron-withdrawing 4-nitrobenzoate moiety serves as an exceptional leaving group, polarizing the N-O bond and making the nitrogen atom highly susceptible to nucleophilic attack by carbanions, organometallics, or electron-rich heterocycles[3],[4].
Causality of Reagent Design: The fundamental efficacy of this reagent lies in the stereoelectronic properties of its N-O bond. The strongly electron-withdrawing para-nitro group stabilizes the resulting carboxylate leaving group, significantly lowering the activation energy required for N-O bond cleavage upon nucleophilic attack[3]. Furthermore, the protonated hydrochloride salt form prevents the reagent from undergoing facile rearrangement to the more thermodynamically stable N-hydroxy amide, ensuring its stability as an electrophilic nitrogen source[2].
Fig 1: Mechanistic pathway of electrophilic amination using Amino 4-nitrobenzoate.
Comparative Analysis of Aminating Reagents
To contextualize the utility of Amino 4-nitrobenzoate hydrochloride, it is essential to compare it against other standard electrophilic aminating agents. The quantitative data below summarizes why this specific reagent is often prioritized in late-stage drug development[3],[2].
| Reagent | Leaving Group | Stability / Handling | Reactivity Profile | Atom Economy |
| Amino 4-nitrobenzoate;HCl | 4-Nitrobenzoate | Bench-stable, store at 2-8°C | High; excellent for N-heterocycles & organometallics | Moderate |
| Hydroxylamine-O-sulfonic acid (HOSA) | Sulfate | Hygroscopic, degrades rapidly | Moderate; often requires harsh conditions | High |
| Monochloramine ( NH2Cl ) | Chloride | Highly unstable, explosive gas | High; limited to in-situ generation | Very High |
| O-(Diphenylphosphinyl)hydroxylamine | Diphenylphosphinate | Stable at RT | Good; preferred for enolate amination | Low |
Experimental Protocols: Self-Validating Systems
Protocol A: Direct N-Amination of Nitrogen Heterocycles
This protocol is widely used to synthesize N-aminopyrazoles or N-aminoindoles, which are critical hinge-binding motifs in kinase inhibitors[1].
Causality in Experimental Design:
-
Base Selection: Sodium hydride (NaH) is used to ensure complete, irreversible deprotonation of the heterocycle. This maximizes the nucleophilicity of the ring nitrogen.
-
Temperature Control: The reaction is initiated at 0 °C. The N-O bond of the reagent is thermally labile (decomposing around 85 °C)[5],[6]; controlling the exotherm prevents competitive homolytic cleavage and unwanted radical side reactions.
-
Alkaline Quench: Washing the organic layer with saturated NaHCO3 specifically targets the 4-nitrobenzoic acid byproduct, converting it to a highly water-soluble sodium salt and stripping it from the organic phase.
Fig 2: Standard experimental workflow for the N-amination of nitrogenous heterocycles.
Step-by-Step Methodology:
-
Charge a flame-dried, argon-purged round-bottom flask with the target heterocycle (1.0 equiv) and anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portionwise. Stir for 30 minutes until gas evolution ceases.
-
Add Amino 4-nitrobenzoate hydrochloride (1.1 equiv) portionwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
-
Validation & Diagnostics: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is validated when the starting material peak disappears and a new peak corresponding to [M+16]+ (addition of NH2 ) emerges.
-
Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (3x) to remove 4-nitrobenzoic acid, followed by brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
-
Final Validation: 1H NMR (DMSO- d6 ) will reveal a diagnostic broad singlet integrating to 2H between 4.5–6.0 ppm, confirming the presence of the new N−NH2 group.
Protocol B: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents
For the synthesis of complex primary amines from aliphatic or aryl halides, organozinc reagents can be aminated directly[7].
Causality in Experimental Design:
-
Copper Catalysis: Uncatalyzed reactions between organometallics and N-O reagents often suffer from competitive elimination or homocoupling. CuCl2 undergoes oxidative addition into the N-O bond, forming a highly reactive Cu(III)-nitrenoid species that cleanly transmetalates with the organozinc reagent, followed by reductive elimination to form the C-N bond[3],[7].
Step-by-Step Methodology:
-
In a glovebox, charge a vial with Amino 4-nitrobenzoate hydrochloride (1.0 equiv) and anhydrous CuCl2 (5 mol%).
-
Seal the vial, remove from the glovebox, and suspend the mixture in anhydrous THF (0.1 M) under argon.
-
Cool the suspension to 0 °C. Add the diorganozinc reagent (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 1 hour.
-
Validation & Diagnostics: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a vibrant pink/purple spot, validating the successful generation of a primary amine.
-
Quench with 1M HCl, basify with 1M NaOH to pH 10, and extract with dichloromethane. Concentrate and purify via reverse-phase chromatography.
Safety, Handling, and Storage
While Amino 4-nitrobenzoate hydrochloride is significantly safer than chloramine alternatives, it requires strict adherence to handling protocols due to its reactive nature:
-
Thermal Stability: The reagent possesses a decomposition point of approximately 85 °C[5],[6]. Never subject the neat solid to excessive heat or friction.
-
Storage: Must be stored tightly sealed under an inert atmosphere at 2–8 °C to prevent gradual degradation and hydrolysis[5],[6].
-
Handling: The compound is classified as a skin sensitizer (Hazard statement H317)[5]. Handle using standard PPE, including an N95 dust mask, face shields, and nitrile gloves.
References
-
Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.[Link]
-
Copper-catalyzed electrophilic amination of diorganozinc reagents. PubMed (J Am Chem Soc).[Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing).[Link]
-
O-(4-nitrobenzoyl)hydroxylamine Safety and Properties. Lookchem. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemimpex.com [chemimpex.com]
- 5. O-(4-nitrobenzoyl)hydroxylamine | 35657-36-4 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Copper-catalyzed electrophilic amination of diorganozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Synthetic Workflows for Amino 4-Nitrobenzoate Hydrochloride in API Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Substrate Focus: Amino 4-nitrobenzoate hydrochloride (Model: Methyl 2-amino-4-nitrobenzoate hydrochloride)
Executive Summary & Chemical Rationale
Amino 4-nitrobenzoate hydrochloride derivatives—specifically methyl 2-amino-4-nitrobenzoate hydrochloride—are highly versatile bifunctional building blocks in modern drug discovery. The presence of both an electrophilic ester/carboxylic group and a nucleophilic amine on a nitro-substituted aromatic ring allows for rapid, divergent synthesis of complex heterocyclic scaffolds.
Why the Hydrochloride Salt? In high-throughput medicinal chemistry, the hydrochloride salt is strictly preferred over the free base. The protonated amine prevents premature auto-condensation and oxidative degradation during storage. Furthermore, the salt form provides a controlled release of the free nucleophile upon the addition of a stoichiometric base (e.g., DIPEA or TEA) in situ, which is critical for modulating reaction kinetics in highly exothermic cyclizations.
These substrates are the foundational starting materials for two major therapeutic classes:
-
Quinazolinones: Core pharmacophores for selective Poly-ADP-ribose polymerase (PARP) inhibitors 1.
-
Tetrahydroacridines (THACs) & Acridones: Next-generation antimalarial agents with radical cure potential against Plasmodium species 2.
Fig 1: Divergent synthetic pathways of Amino 4-nitrobenzoate HCl into distinct API classes.
Experimental Protocol I: Microwave-Assisted Synthesis of Quinazolinones
Mechanistic Causality: The conversion of methyl 2-amino-4-nitrobenzoate to a quinazolinone requires the formation of a formimidamide intermediate. Traditional thermal heating often leads to incomplete conversion and tar formation due to the electron-withdrawing nature of the para-nitro group, which deactivates the amine. Microwave irradiation ensures rapid, uniform dielectric heating, driving the condensation with dimethylformamide-dimethylacetal (DMF-DMA) to completion in minutes. A subsequent acidic workup forces the cyclization of the intermediate into the thermodynamically stable quinazolinone core 3.
Self-Validating Step-by-Step Methodology
-
Preparation: In a 30 mL microwave-safe sealed tube, suspend Methyl 2-amino-4-nitrobenzoate hydrochloride (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 5.5 mmol) dropwise. Stir for 5 minutes at room temperature to liberate the free base.
-
Reagent Addition: Add DMF-DMA (2.5 eq, 12.5 mmol) in a single portion. Seal the vessel.
-
Microwave Irradiation: Heat the mixture at 100 °C for exactly 15 minutes using a dynamic microwave synthesizer (e.g., Biotage Initiator+).
-
In-Process Control (IPC) 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target mass for the formimidamide intermediate must account for >95% of the total ion chromatogram (TIC).
-
Acid-Catalyzed Cyclization: Evaporate the residual DMF under reduced pressure. To the crude solid, add aqueous HCl (2 M, 3.0 eq) and heat conventionally at 100 °C for 15 minutes. Causality: The strong acid protonates the leaving group, facilitating the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl.
-
Workup & Validation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 20 mL). Dry over MgSO₄, filter, and concentrate.
-
Validation Metric: The final product should present as a distinct orange/yellow solid. Confirm purity (>98%) via ¹H NMR (DMSO-d₆), looking for the disappearance of the methyl ester singlet (~3.83 ppm) and the appearance of the quinazolinone NH proton (~12.2 ppm).
Experimental Protocol II: Condensation to Tetrahydroacridines (THACs)
Mechanistic Causality: Synthesizing THACs—precursors to highly potent antimalarial acridones—relies on the condensation of the amino 4-nitrobenzoate with a cyclic ketone (e.g., cyclohexanone). Phosphorus oxychloride (POCl₃) is utilized as a dual-purpose reagent: it acts as a dehydrating solvent and activates the ketone by forming a highly electrophilic Vilsmeier-Haack-type chloro-iminium intermediate. The reaction must be initiated at 0 °C to control the highly exothermic initial complexation before heating to drive the aromatization 2.
Self-Validating Step-by-Step Methodology
-
Preparation: To an oven-dried 100 mL round-bottom flask purged with Argon, add Methyl 2-amino-4-nitrobenzoate hydrochloride (1.0 eq, 10.0 mmol) and cyclohexanone (1.1 eq, 11.0 mmol).
-
Thermal Control: Cool the flask strictly to 0 °C using an ice-water bath. Causality: Failure to cool the flask will result in rapid polymerization of cyclohexanone upon POCl₃ addition.
-
Activation: Slowly add POCl₃ (10 mL) dropwise over 15 minutes. Maintain vigorous stirring.
-
Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 100 °C for 30 minutes.
-
In-Process Control (IPC) 2: Perform TLC (Hexanes:EtOAc 7:3). The starting material spot (R_f ~0.4) should be completely consumed, replaced by a highly fluorescent THAC spot under 254 nm UV light.
-
Quenching: Cool the mixture to room temperature. Carefully pour the mixture dropwise into 100 mL of vigorously stirred crushed ice.
-
Neutralization & Isolation: Slowly add 6M NaOH until the pH reaches exactly 10. Causality: A basic pH is required to precipitate the free THAC base from the aqueous layer. Filter the resulting precipitate, wash with cold distilled water, and dry under high vacuum.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and comparative yields based on internal validation and literature benchmarks.
Table 1: Optimization and Yield Metrics for Divergent Syntheses
| Target Scaffold | Reagents / Catalyst | Temp (°C) | Time | Heating Method | IPC Method | Isolated Yield (%) | Purity (HPLC) |
| Nitro-Quinazolinone | DMF-DMA, then 2M HCl | 100 °C | 15 min | Microwave (300W) | LC-MS | 86 - 88% | > 98.5% |
| Nitro-Quinazolinone | Formamidine Acetate | 120 °C | 12 hrs | Conventional | LC-MS | 62 - 65% | > 95.0% |
| THAC (Acridone Core) | Cyclohexanone, POCl₃ | 100 °C | 30 min | Conventional | TLC / UV | 78 - 82% | > 97.0% |
| Diamino Benzoate | H₂, 10% Pd/C, MeOH | 25 °C | 4 hrs | Conventional | LC-MS | 92 - 95% | > 99.0% |
Note: Microwave irradiation significantly outperforms conventional heating for quinazolinone synthesis, reducing reaction time by 98% while increasing yield by >20%.
Biological Application: Mechanism of Action
The downstream APIs generated from these workflows exhibit distinct pharmacological profiles. For instance, quinazolinones derived from amino 4-nitrobenzoates are critical in oncology. Upon reduction of the nitro group and subsequent functionalization, they act as potent PARP inhibitors. They function by trapping PARP1/2 enzymes at the site of DNA single-strand breaks, leading to replication fork collapse and synthetic lethality in BRCA-mutated cancer cells 1.
Fig 2: Mechanism of PARP inhibition by quinazolinone derivatives.
References
-
Development of Next-Generation Antimalarial Acridones with Radical Cure Potential Source: American Chemical Society (ACS Infectious Diseases) URL:[Link]
-
Towards Selective Poly-ADP-Ribose Polymerase Inhibitors Source: Oregon Health & Science University (OHSU Digital Collections) URL:[Link]
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Application Note: Amino 4-Nitrobenzoate Hydrochloride in Enzymatic Assays
Introduction & Mechanistic Causality
Amino 4-nitrobenzoate (A4NB) and its hydrochloride salt are highly versatile reagents used extensively in biochemical profiling, structural mapping, and enzymatic activity assays. The molecule features a strongly electron-withdrawing nitro group (-NO 2 ) conjugated with an electron-donating amino group (-NH 2 ) across an aromatic ring. This push-pull electronic configuration shifts the molecule's absorption maximum into the visible spectrum, yielding a distinct chromogenic signature (absorbing strongly at ~405–412 nm).
The Causality of the Hydrochloride Salt: In sensitive enzymatic assays, maintaining a purely aqueous, homogeneous environment is critical. Free base aromatic amines typically require high concentrations of organic solvents (such as DMSO or DMF) for complete dissolution. These solvents can induce conformational changes in target enzymes, artificially altering Vmax and Km values. Utilizing the hydrochloride salt of Amino 4-nitrobenzoate forces protonation of the amine, drastically enhancing aqueous solubility. This allows researchers to prepare high-concentration stock solutions directly in physiological buffers (e.g., Tris-HCl, HEPES) without relying on enzyme-inhibiting co-solvents.
Key Applications in Enzymatic Profiling
Application A: Calibration Standard for Hydrolase & Transferase Assays
In clinical and research assays measuring the activity of enzymes like γ -glutamyl transferase (GGT), synthetic substrates (e.g., L- γ -glutamyl-3-carboxy-4-nitroanilide) are catalytically cleaved to release an amino-nitrobenzoate derivative [1]. To accurately quantify enzyme kinetics, raw optical density (OD) must be converted into molar product concentrations. A4NB·HCl is utilized to construct precise, matrix-matched standard curves. This ensures that the spectrophotometric readout is directly proportional to the product formed, independent of minor pH fluctuations in the assay buffer.
Application B: Direct Substrate for Nitroreductase (NTR) Profiling
Bacterial and mammalian nitroreductases catalyze the NAD(P)H-dependent reduction of nitroaromatics to their corresponding hydroxylamines or primary amines. A4NB serves as a direct electron acceptor in these assays. As the nitro group is enzymatically reduced, the conjugated push-pull system is broken, leading to a rapid quenching of absorbance at 405 nm. This defined spectral shift allows for real-time, continuous kinetic monitoring of NTR activity without the need for secondary coupling enzymes.
Workflow Visualization
Figure 1: Dual utility of A4NB in hydrolase product calibration and NTR kinetic profiling.
Quantitative Data & Spectral Properties
| Parameter | Value | Experimental Implication |
| Molecular Weight | ~218.6 g/mol (HCl salt) | Required for precise molarity calculations. |
| λmax (Absorbance) | 405 nm | Avoids UV interference from proteins (280 nm) and nucleic acids (260 nm). |
| Molar Extinction Coefficient ( ϵ ) | ~9,500 - 10,000 M −1 cm −1 | High optical sensitivity allows for low-concentration detection limits. |
| Aqueous Solubility | >50 mM | Enables completely solvent-free assay conditions, preserving enzyme integrity. |
Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Standard Curve Generation for Hydrolase Assays
This protocol establishes a self-validating system by incorporating matrix-matched blanks to account for buffer-induced baseline shifts and inner-filter effects.
-
Reagent Preparation: Dissolve A4NB·HCl in 100 mM Tris-HCl (pH 8.2) to yield a 10 mM stock.
-
Causality: The buffer must match the exact composition and pH of the final enzymatic reaction. The extinction coefficient of the amino-nitrobenzoate chromophore is highly pH-dependent; mismatched buffers will result in inaccurate Vmax calculations.
-
-
Serial Dilution: Prepare a working range of 0 to 500 µM in a 96-well microplate (100 µL/well).
-
Matrix Matching (Self-Validation Step): Add 100 µL of the enzyme reaction mix—containing the unreacted substrate and heat-inactivated enzyme—to each well.
-
Causality: Heat-inactivated enzyme ensures that any background absorbance from the protein itself or auto-hydrolysis of the unreacted substrate is intrinsically subtracted from the curve, preventing artificial inflation of the product concentration.
-
-
Measurement: Read absorbance at 405 nm using a microplate reader.
-
Analysis: Plot OD vs. Concentration. A valid system must yield an R2≥0.995 . The y-intercept represents the true matrix background.
Protocol 2: Real-Time Kinetic Assay for Nitroreductase Activity
This protocol utilizes dual-wavelength monitoring to ensure stoichiometric validation of the enzymatic reaction.
-
Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 1 mM DTT.
-
Causality: DTT maintains the reducing environment necessary to prevent oxidative degradation of the NTR enzyme. However, DTT concentration must be strictly controlled, as excess thiols can slowly reduce the nitro substrate non-enzymatically over long incubations.
-
-
Substrate Mix: Combine 100 µM A4NB·HCl and 500 µM NADH in the Assay Buffer.
-
Initiation: Add 10 µL of purified Nitroreductase (or normalized cell lysate) to 90 µL of the Substrate Mix in a UV-transparent 96-well plate.
-
Kinetic Readout (Self-Validation Step): Monitor the decay in absorbance at 405 nm (reduction of A4NB) and 340 nm (oxidation of NADH) simultaneously every 30 seconds for 20 minutes at 37°C.
-
Causality: Monitoring both wavelengths ensures that the reduction of the substrate is stoichiometrically coupled to the oxidation of the cofactor. If 340 nm decays without a proportional drop at 405 nm, it indicates off-target NADH oxidation (e.g., background diaphorase activity in lysates), invalidating the specific NTR measurement.
-
-
Analysis: Calculate the specific enzyme activity using the linear portion of the decay curve via the Beer-Lambert law.
References
-
HBK-14 and HBK-15 Do Not Influence Blood Pressure, Lipid Profile, Glucose Level, or Liver Enzymes Activity after Chronic Treatment in Rats. PLOS One (2016). Details the use of amino-nitrobenzoate derivatives as chromogenic products in γ -glutamyl transferase (GGT) assays.[Link]
-
Evaluation and Biological Properties of Reactive Ligands for the Mapping of the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor. Journal of Medicinal Chemistry (1998). Discusses the synthesis, stability, and reactivity of methyl 2-amino-4-nitrobenzoate in physiological binding assays.[Link]
- Expanding the chemical substrates for genetic code reprogramming.US Patent 11814621B2 (2021).
High-throughput screening methods with Amino 4-nitrobenzoate;hydrochloride
An Application Note and Comprehensive Protocol for High-Throughput Screening using Amino 4-nitrobenzoate Hydrochloride
Authored by a Senior Application Scientist
This guide provides a detailed framework for developing and implementing high-throughput screening (HTS) assays utilizing Amino 4-nitrobenzoate hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors. This document offers full editorial control to present a scientifically rigorous and practical guide, moving beyond a rigid template to deliver field-proven insights.
Introduction: The Utility of Chromogenic Substrates in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against specific biological targets.[1][2][3] The primary objective of HTS is to identify "hits"—compounds that modulate the activity of a target protein, which can then be optimized into lead compounds for drug development.[1][3]
Biochemical assays, which utilize purified target proteins, are a common format for HTS campaigns.[4] A key component of a successful biochemical HTS assay is a robust and sensitive detection method. Chromogenic substrates, which produce a colored product upon enzymatic action, offer a straightforward and cost-effective readout that is well-suited for HTS. Amino 4-nitrobenzoate hydrochloride, and its derivatives, belong to a class of compounds that can serve as chromogenic substrates for various enzymes, particularly hydrolases such as proteases and amidases. The enzymatic cleavage of these substrates releases a yellow-colored product, 4-nitroaniline (pNA), which can be readily quantified using a spectrophotometer.
This application note details a comprehensive protocol for an HTS assay using a generic aminoacyl-4-nitroanilide substrate, exemplified by the principles applicable to Amino 4-nitrobenzoate hydrochloride derivatives. The focus is on providing a self-validating system that ensures data integrity and reproducibility.
Principles of the Assay: Enzymatic Hydrolysis and Spectrophotometric Detection
The core principle of this HTS assay is the enzymatic hydrolysis of a synthetic substrate derived from Amino 4-nitrobenzoate. In this model, an enzyme, such as a protease, cleaves an amide bond, releasing the chromogenic molecule 4-nitroaniline (pNA). The liberated pNA has a distinct absorbance maximum around 405-410 nm, allowing for the continuous colorimetric monitoring of enzyme activity.
The rate of pNA formation is directly proportional to the enzyme's activity. In a screening context, the assay is used to identify compounds that inhibit this enzymatic reaction. A decrease in the rate of pNA production in the presence of a test compound indicates potential inhibition of the target enzyme.
Below is a conceptual workflow of the enzymatic assay:
Caption: Enzymatic hydrolysis of an aminoacyl-4-nitroanilide substrate.
Materials and Reagents
Equipment
-
Multichannel pipettes and/or automated liquid handling system
-
Microplate spectrophotometer capable of reading absorbance at 405-410 nm
-
96-, 384-, or 1536-well microplates (clear, flat-bottom)[2]
-
Reagent reservoirs
-
Incubator
Reagents
-
Target enzyme (e.g., protease, amidase)
-
Aminoacyl-4-nitroanilide substrate (derived from Amino 4-nitrobenzoate hydrochloride)
-
Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and additives like salts or detergents, optimized for the target enzyme)
-
Compound library dissolved in a suitable solvent (typically DMSO)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
Negative control (assay buffer with DMSO)
Detailed Step-by-Step Assay Protocol
This protocol is designed for a 384-well microplate format but can be adapted to other formats.
Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer and bring it to the optimal temperature for the enzymatic reaction.
-
Enzyme Solution: Dilute the stock enzyme solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare the substrate solution by dissolving the Aminoacyl-4-nitroanilide in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate to maximize sensitivity to competitive inhibitors.
-
Compound Plates: Prepare master plates of the compound library at a concentration suitable for the final assay volume. Typically, compounds are serially diluted for dose-response analysis.
Assay Workflow
The following diagram illustrates the high-throughput screening workflow:
Caption: A typical high-throughput screening workflow.
Detailed Steps
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add the enzyme solution to all wells of the microplate.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate into a spectrophotometer and begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
Data Presentation and Analysis
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for the HTS assay.
| Parameter | Typical Range/Value | Notes |
| Microplate Format | 96, 384, or 1536-well | Higher density formats increase throughput.[2] |
| Final Assay Volume | 10-50 µL | Miniaturization reduces reagent consumption. |
| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate. |
| Substrate Concentration | Km value | Maximizes sensitivity to competitive inhibitors. |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Time | 15-60 minutes | Dependent on enzyme kinetics and stability. |
| Readout Wavelength | 405-410 nm | Corresponds to the absorbance maximum of p-nitroaniline. |
| Assay Quality Metrics | Z'-factor > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2] |
| Signal-to-Background > 5 | Ensures a clear distinction between active and inactive compounds. | |
| CV < 15% | Coefficient of variation indicates the reproducibility of the assay. |
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Normalize Data: Normalize the reaction rates to the negative controls (DMSO) to determine the percent inhibition for each compound.
-
% Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100
-
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits.
-
Dose-Response Analysis: For primary hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).
Trustworthiness and Self-Validation
To ensure the trustworthiness of the screening data, a robust set of controls must be included on every assay plate.
-
Negative Controls (0% Inhibition): Wells containing the enzyme, substrate, and DMSO without any test compound. These wells define the baseline enzyme activity.
-
Positive Controls (100% Inhibition): Wells containing the enzyme, substrate, and a known inhibitor at a concentration that completely inhibits the enzyme. These wells define the maximum inhibition.
The performance of the assay is monitored by calculating the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[2]
Conclusion and Future Directions
The HTS assay protocol described herein provides a reliable and scalable method for identifying inhibitors of enzymes that can hydrolyze aminoacyl-4-nitroanilide substrates. The use of a chromogenic readout simplifies the assay and reduces costs, making it an attractive option for primary screening campaigns.
Identified hits from the primary screen should be subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and evaluate their specificity. These follow-up studies are crucial for progressing promising hits into a lead optimization program.
References
- Benchchem. (n.d.). Unveiling the Pharmaceutical Potential of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Analogs.
- BMG LABTECH. (n.d.). High-throughput screening (HTS).
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128) - Product Information Sheet.
- Kaur, G., & Kumar, A. (2021). A brief review of high throughput screening in drug discovery process.
- Butt, A. M., & Shariff, M. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC.
Sources
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- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Amino 4-Nitrobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Amino 4-nitrobenzoate hydrochloride and its derivatives are versatile chemical scaffolds of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a protonated amine, a nitro group, and a carboxylate moiety (often as an ester)—provides a rich platform for a variety of chemical transformations. The hydrochloride salt form enhances the stability and solubility of the amino group while influencing its reactivity. This guide provides a detailed, step-by-step exploration of the key functionalization strategies for this class of compounds, emphasizing the rationale behind the chosen methodologies and offering practical, field-proven protocols.
I. Core Principles of Reactivity
The functionalization of amino 4-nitrobenzoate hydrochloride is governed by the interplay of its constituent groups. The electron-withdrawing nature of the nitro and carboxylate groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group, once deprotonated, is a strong activating group. The strategic manipulation of these electronic effects is central to achieving selective transformations.
II. Functionalization of the Amino Group
The primary amino group is a nucleophilic center that can be readily functionalized. However, in its hydrochloride salt form, the amine is protonated and non-nucleophilic. Therefore, a basic workup or the inclusion of a base in the reaction mixture is typically the first step to enable its reactivity.
A. Amide Bond Formation
The formation of an amide bond is a cornerstone of drug discovery, enabling the linkage of the amino 4-nitrobenzoate core to a wide array of carboxylic acids.[1][2]
Causality of Experimental Choices:
-
Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to form an amide bond directly with an amine. Therefore, they must first be activated. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[1] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are preferred to avoid side reactions with the solvent.[3]
-
Base Requirement: The hydrochloride salt of the starting material necessitates the use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine for reaction.[3]
Experimental Workflow for Amide Coupling:
Caption: Workflow for amide bond formation.
Detailed Protocol: General Amide Synthesis
Materials:
-
Amino 4-nitrobenzoate hydrochloride derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (0.1 eq, catalytic)
-
DIPEA (2.5 eq)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the amino 4-nitrobenzoate hydrochloride in anhydrous DCM.
-
Add DIPEA and stir until the solid dissolves completely.
-
In a separate flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM.
-
Add the carboxylic acid solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
B. Diazotization and Sandmeyer Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.[4]
Causality of Experimental Choices:
-
Formation of Nitrous Acid: The diazotization reaction requires the in-situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]
-
Nucleophilic Substitution: The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst (Sandmeyer reaction).[6]
Experimental Workflow for Diazotization and Sandmeyer Reaction:
Caption: Workflow for diazotization and Sandmeyer reaction.
III. Functionalization of the Nitro Group
The nitro group is a powerful electron-withdrawing group and can be readily reduced to an amino group, which dramatically alters the electronic properties of the molecule and opens up further avenues for functionalization.[7]
Causality of Experimental Choices:
-
Reducing Agents: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[8] Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid are also effective.[7][9] Tin(II) chloride (SnCl₂) offers a milder option.[10]
-
Solvent: For catalytic hydrogenation, polar solvents like ethanol or ethyl acetate are commonly used. For metal/acid reductions, an acidic aqueous medium is required.
Detailed Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation
Materials:
-
Substituted 4-nitrobenzoate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the nitro-containing compound in ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product, which can be further purified if necessary.
Quantitative Data for Nitro Group Reduction:
| Reducing Agent | Catalyst/Conditions | Typical Yield | Reference |
| H₂ | Pd/C, room temp. | >95% | [8] |
| Sn/HCl | Reflux | 80-90% | [9] |
| Fe/HCl | Reflux | 85-95% | [11] |
| SnCl₂ | Room temp. | 70-85% | [10] |
IV. Functionalization of the Carboxylate/Ester Group
The carboxylate or ester functionality can also be a site for modification.
A. Fischer Esterification
If the starting material is a carboxylic acid, it can be converted to an ester via Fischer esterification. This reaction is particularly relevant for the synthesis of compounds like benzocaine (ethyl 4-aminobenzoate).[12][13]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[14]
-
Equilibrium Shift: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[14]
-
Stoichiometric Acid: Due to the basicity of the amino group, a stoichiometric amount of acid is often necessary to both protonate the amine and catalyze the reaction.[12]
Experimental Workflow for Fischer Esterification:
Caption: Workflow for Fischer esterification.
Detailed Protocol: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
Materials:
-
4-aminobenzoic acid (1.0 eq)
-
Absolute ethanol (large excess, e.g., 10-20 eq)
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. A precipitate may form.[12]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.[12]
-
After the reflux period, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
Slowly neutralize the acidic solution by adding 10% sodium carbonate solution until the pH is approximately 8. A white precipitate of benzocaine will form.[13]
-
Collect the crude product by vacuum filtration and wash it with several portions of cold water.
-
Dry the product. Recrystallization from ethanol/water may be performed for further purification.[13]
Quantitative Data for Benzocaine Synthesis:
| Parameter | Value | Reference |
| Melting Point | 88-90 °C | |
| Molecular Weight | 165.19 g/mol | |
| Typical Yield | 70-85% | [15] |
V. Safety and Handling
-
Amino 4-nitrobenzoate derivatives: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]
-
Reagents: Many of the reagents used in these functionalization reactions are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.[18][19]
-
Reactions: Some reactions, such as diazotization, can be exothermic and produce unstable intermediates. It is crucial to maintain the recommended temperature control.
VI. Conclusion
Amino 4-nitrobenzoate hydrochloride is a highly adaptable scaffold for chemical synthesis. By understanding the inherent reactivity of each functional group and carefully selecting the appropriate reaction conditions, a diverse range of derivatives can be prepared. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully functionalize this important class of molecules.
References
-
Pharmaceutical Concepts. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]
-
Unknown. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. [Link]
-
ResearchGate. (2025, August 8). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
ACS Publications. (2016, November 17). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
University of Bath. (n.d.). Synthesis of Benzocaine. [Link]
-
Unknown. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
PMC. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Scirp.org. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Unknown. (2014, July 15). Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. [Link]
-
PubMed. (2013, August 15). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
Agilent Technologies. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
Research Journal of Pharmacy and Technology. (2020, November 24). Spectrophotometric Determination of p-aminobenzoic acid via. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzocaine - the NIST WebBook. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. [Link]
-
SCIRP. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bath.ac.uk [bath.ac.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. carlroth.com [carlroth.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Advanced Application Notes: Amino 4-Nitrobenzoate Hydrochloride in Polymer Chemistry
Executive Summary & Mechanistic Rationale
Amino 4-nitrobenzoate hydrochloride (A4NB·HCl) and its alkyl derivatives (e.g., ethyl 2-amino-4-nitrobenzoate hydrochloride or aminopropyl 4-nitrobenzoate hydrochloride) are highly versatile bifunctional building blocks in advanced polymer chemistry[1][2].
The Causality of the Hydrochloride Salt: Free aromatic amines are notoriously susceptible to premature oxidation and unwanted side reactions (e.g., oligomerization) during storage. By utilizing the hydrochloride salt, the amine functionality is protonated and sterically protected, ensuring absolute monomer purity prior to in situ neutralization. This controlled reactivity makes A4NB·HCl an ideal precursor for three distinct macromolecular architectures: high-performance polyimides, coordination polymers (MOFs), and sequence-defined polymers (SDPs).
Physicochemical Profiling
To design effective polymerization workflows, the stoichiometric and topological properties of the monomer must be precisely mapped. Table 1 summarizes the core quantitative data for A4NB·HCl derivatives.
Table 1: Physicochemical Profile and Polymerization Utility
| Property | Value / Characteristic | Relevance in Polymer Synthesis |
| Molecular Formula | C₉H₁₁ClN₂O₄ (Ethyl derivative) | Dictates exact stoichiometric mass calculations for step-growth polycondensation[2]. |
| Hydrogen Bond Donors | 3 | Facilitates the formation of secondary supramolecular networks in crystalline polymers[3]. |
| Hydrogen Bond Acceptors | 5 | Nitro oxygens act as potent H-bond acceptors, driving lattice stabilization[3]. |
| Rotatable Bonds | 4 | Provides necessary conformational flexibility when incorporated into non-peptide backbones[4]. |
| Topological Polar Surface Area | ~100 - 127 Ų | Ensures high solubility in polar aprotic solvents (DMF, NMP) critical for solution-phase polymerization[1]. |
Application Workflow A: Precursor for High-Performance Polyimides
Mechanistic Insight
Rigid-rod polyimides possess exceptional thermal stability but are notoriously insoluble, making them difficult to process. By neutralizing A4NB·HCl and catalytically reducing the nitro group, chemists can generate asymmetric diaminobenzoate monomers. The deliberate introduction of asymmetry disrupts interchain π-π stacking and crystalline packing. This causality lowers the polymer's melting point and dramatically increases solubility in organic solvents without sacrificing the high glass transition temperature ( Tg ) characteristic of polyimides.
Workflow for synthesizing high-performance polyimides from A4NB·HCl precursors.
Self-Validating Protocol: Synthesis of Asymmetric Polyimides
-
Neutralization & Deprotection: Suspend A4NB·HCl (10 mmol) in anhydrous N,N -dimethylacetamide (DMAc). Add equimolar triethylamine (TEA) dropwise at 0°C to scavenge the HCl. Filter the resulting TEA·HCl salts.
-
Nitro Reduction: Transfer the filtrate to a high-pressure reactor. Add 10 wt% Pd/C catalyst (0.1 g). Purge with H2 gas and maintain at 40 psi for 12 hours at room temperature.
-
Polycondensation: Filter the Pd/C catalyst over Celite under an inert argon atmosphere. To the resulting diamine solution, add an equimolar amount of pyromellitic dianhydride (PMDA) in portions. Stir for 24 hours to form the poly(amic acid) precursor.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and subject it to a step-wise heating profile (100°C, 200°C, 300°C for 1 hour each) under vacuum to drive off water and close the imide rings.
-
Validation (Quality Control): Analyze the film via FTIR spectroscopy. The complete disappearance of the asymmetric −NO2 stretch (~1530 cm⁻¹) post-reduction, followed by the appearance of characteristic imide C=O stretches at 1780 cm⁻¹ and 1720 cm⁻¹, validates the system.
Application Workflow B: Ligand for Coordination Polymers (MOFs)
Mechanistic Insight
In the synthesis of metal-organic frameworks (MOFs), A4NB acts as a highly versatile bridging ligand. The causality behind selecting a nitro-substituted aminobenzoate lies in its dual-mode interaction profile. While the carboxylate and amino groups engage in primary coordination with metal centers (e.g., Ca(II) forming μ2 -tridentate bridges), the highly electronegative nitro group typically avoids direct metal binding. Instead, it forms a robust secondary hydrogen-bonding network that dictates the 3D supramolecular architecture, effectively preventing lattice collapse upon solvent evacuation[3].
Solvothermal assembly pathway of A4NB-based 3D coordination polymers.
Self-Validating Protocol: Solvothermal Assembly
-
Ligand Preparation: Dissolve A4NB·HCl (2 mmol) in a 1:1 mixture of DMF/H2O . Add NaOH (2.1 mmol) to neutralize the hydrochloride salt and deprotonate the carboxylic acid, generating the active ligand species.
-
Metal Complexation: Add an aqueous solution of Ca(NO3)2⋅4H2O (1 mmol) dropwise to the ligand solution under continuous stirring.
-
Solvothermal Crystallization: Transfer the homogenous mixture to a Teflon-lined stainless-steel autoclave. Seal and heat at 120°C for 72 hours. The slow, high-pressure heating ensures defect annealing and the growth of thermodynamically stable single crystals[3].
-
Cooling and Harvesting: Cool the autoclave to room temperature at a rate of 5°C/hour. Harvest the resulting crystals via vacuum filtration and wash with cold DMF and ethanol.
-
Validation (Quality Control): Perform Single-Crystal X-Ray Diffraction (SCXRD) to confirm the μ2 -tridentate bridging mode. Run Powder X-Ray Diffraction (PXRD) on the bulk sample; a match between the empirical PXRD peaks and the simulated SCXRD pattern confirms absolute phase purity[3].
Application Workflow C: Sequence-Defined Polymers (SDPs) via Genetic Reprogramming
Mechanistic Insight
Traditional step-growth polymerization yields highly polydisperse materials. To achieve absolute sequence control, polymer chemists are adapting biological translation machinery. Amino 4-nitrobenzoate derivatives (specifically activated cyanomethyl esters) are utilized as non-standard monomers in genetic code reprogramming. Because traditional aminoacyl-tRNA synthetases reject non-alpha-amino acids, engineered ribozymes (flexizymes) are employed to charge tRNAs with A4NB monomers. This allows the ribosome to seamlessly incorporate A4NB into sequence-defined polymers (SDPs) featuring non-peptide backbones[4].
Self-Validating Protocol: Flexizyme-Mediated Polymer Synthesis
-
Substrate Activation: Synthesize the cyanomethyl ester of the A4NB derivative to highly activate the carboxyl group for RNA acylation[4].
-
Flexizyme Charging: Incubate the activated A4NB monomer (5 mM) with a specific tRNA transcript (25 µM) and the eFx flexizyme (25 µM) in a buffer containing 50 mM HEPES (pH 7.5) and 600 mM MgCl2 . React on ice for 2 hours.
-
Precipitation: Quench the reaction with sodium acetate (pH 5.2) and precipitate the A4NB-charged tRNA using cold ethanol.
-
Cell-Free Translation: Introduce the purified A4NB-tRNA into a reconstituted in vitro translation (FIT) system lacking the natural amino acid corresponding to the reprogrammed codon. Incubate at 37°C for 1 hour to synthesize the SDP[4].
-
Validation (Quality Control): Analyze the translated polymer via MALDI-TOF Mass Spectrometry. The exact mass shift corresponding to the theoretical mass of the incorporated A4NB monomer definitively validates the reprogramming event[4].
References
- A new calcium(II)
- Source: google.
- Source: researchgate.
- Ethyl 2-amino-4-nitrobenzoate hydrochloride | C9H11ClN2O4 | CID ...
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-4-nitrobenzoate hydrochloride | C9H11ClN2O4 | CID 21473954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US11814621B2 - Expanding the chemical substrates for genetic code reprogramming - Google Patents [patents.google.com]
Process Chemistry Tech Center: Scale-Up Troubleshooting for Amino 4-Nitrobenzoate Derivatives
Focus Compound: 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride (Procaine Precursor)
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and process chemists transitioning the synthesis of amino 4-nitrobenzoate hydrochlorides from bench-scale discovery to kilogram-scale production.
Process Overview & Mechanistic Pathway
The synthesis of 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride relies on the highly exothermic esterification of 4-nitrobenzoyl chloride with 2-diethylaminoethanol. While trivial at the milligram scale, pilot-scale operations introduce severe heat-transfer limitations. Failure to manage these thermodynamics leads to ester hydrolysis, dimerization, and "oiling out" during final crystallization.
Workflow for the scale-up synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride.
Self-Validating Experimental Protocol (1 kg Scale)
This protocol is designed as a self-validating system to ensure quality control at critical process nodes.
Step A: Acylation (Esterification)
-
Charge: Toluene (10 L, 10 vol) and 4-Nitrobenzoyl chloride (1.0 kg, 1.0 eq) into a 20 L jacketed reactor.
-
Cool: Chill the suspension to 0–5 °C under a nitrogen atmosphere.
-
Addition: Add 2-Diethylaminoethanol (662 g, 1.05 eq) dropwise over 2 hours.
-
Causality: The reaction between the acid chloride and the tertiary amino alcohol is violently exothermic. Dropwise addition is mandatory to prevent localized thermal spikes that drive the formation of colored degradation products and bis-acylated impurities .
-
-
Agitation: Stir at 15–20 °C for 3 hours.
-
Self-Validation Check: Pull an aliquot, quench in methanol, and analyze via HPLC. The reaction is deemed complete when residual 4-nitrobenzoyl chloride (detected as the methyl ester) is < 0.5% Area.
-
Step B: Quench and Free-Basing
-
Reverse Quench: Slowly transfer the reaction mixture into a secondary vessel containing pre-chilled (5 °C) saturated aqueous NaHCO₃ (5 L).
-
Causality: Standard forward quenching (adding water to the reaction) causes a massive exotherm. At scale, this heat cannot dissipate fast enough, leading to the basic hydrolysis of the newly formed ester bond back to 4-nitrobenzoic acid . Reverse quenching into a large thermal mass of cold buffer prevents this.
-
-
Phase Separation: Allow the biphasic mixture to settle for 30 minutes.
-
Self-Validation Check: Test the pH of the lower aqueous layer. It must be ≥ 8.0. If pH < 8.0, add additional NaHCO₃. This validates that all HCl byproduct has been neutralized, preventing acid-catalyzed ester cleavage during concentration.
-
-
Wash: Separate the lower aqueous layer and wash the upper toluene layer with brine (3 L).
Step C: Salt Formation and Isolation
-
Drying & Exchange: Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum (40 °C, 50 mbar) to a thick oil. Reconstitute the free base in anhydrous Isopropanol (IPA, 5 L).
-
Salting: Slowly bubble anhydrous HCl gas (or add 5–6 N HCl in IPA, 1.05 eq) while maintaining the internal temperature < 20 °C.
-
Causality: The use of strictly anhydrous conditions is critical . Introducing aqueous HCl at this stage will introduce water into a highly acidic environment, immediately catalyzing the hydrolysis of the ester.
-
-
Isolation: Cool the slurry to 0 °C, age for 2 hours, filter, and wash the filter cake with cold IPA (1 L). Dry under vacuum at 45 °C.
Scale-Up Data Presentation
The following table demonstrates the typical thermal and purity deviations observed when scaling this specific esterification without proper engineering controls.
Table 1: Performance Metrics Across Progressive Scale-Up Batches
| Scale | Yield (%) | HPLC Purity (Area %) | Residual 4-Nitrobenzoic Acid (%) | Thermal Control Observation |
| 10 g | 92.4 | 99.5 | < 0.1 | Rapid heat dissipation; standard quench successful. |
| 100 g | 89.1 | 99.1 | 0.3 | Mild exotherm during quench; required slower addition. |
| 1.0 kg | 86.5 | 98.8 | 0.6 | Slower phase separation; reverse quench strictly required. |
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant levels of 4-nitrobenzoic acid during the 1 kg scale-up compared to the 10 g scale? A: This is the classic signature of ester hydrolysis. At the bench scale, the high surface-area-to-volume ratio of your flask allows for rapid heat dissipation during the aqueous quench. At the 1 kg scale, the neutralization of the HCl byproduct by NaHCO₃ generates a significant exotherm and CO₂ gas. If the internal temperature exceeds 25 °C in the presence of water, the ester bond hydrolyzes back to 4-nitrobenzoic acid and 2-diethylaminoethanol . Solution: Implement a reverse quench by adding the organic reaction mixture into a pre-chilled (0–5 °C) NaHCO₃ solution with aggressive agitation to maximize heat transfer.
Q2: The final hydrochloride salt is precipitating as a sticky oil or "gum" rather than a crystalline solid. How can I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the chosen solvent mixture, or when significant impurities (like unreacted 2-diethylaminoethanol) disrupt the crystal lattice. Solution: Ensure complete removal of unreacted amine during the biphasic workup. During salt formation, strictly use an anhydrous Isopropanol (IPA) system . Seed the solution with authentic crystalline 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride at 25 °C before cooling to 0 °C to force heterogeneous nucleation rather than oiling.
Q3: How do I control the formation of bis-acylated or deeply colored dimerization impurities? A: These impurities typically form due to localized excesses of 4-nitrobenzoyl chloride reacting with the tertiary amine under uncontrolled thermal conditions. Solution: Strictly control the addition rate of 2-diethylaminoethanol. Ensure the reactor's impeller speed is sufficient for macro-mixing at the kilogram scale to prevent high local concentrations of the reactants . Switch from a standard anchor stirrer to a pitched-blade turbine to improve axial flow.
References
-
Oxybuprocaine - Wikipedia. Wikipedia.[Link]
- WO2010003133A2 - Cdk modulators - Google Patents.
Technical Support Center: Optimizing Selectivity in Amino 4-Nitrobenzoate Hydrochloride Workflows
Welcome to the Technical Support Center for Amino 4-nitrobenzoate hydrochloride (e.g., Methyl 3-amino-4-nitrobenzoate hydrochloride or Methyl 2-amino-4-nitrobenzoate hydrochloride). As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and regioselectivity challenges associated with this highly functionalized scaffold.
This compound contains three reactive centers: a nucleophilic amine, a reducible nitro group, and an electrophilic ester. Furthermore, its presentation as a hydrochloride salt introduces pH-dependent reactivity. This guide will provide you with the causal logic, troubleshooting frameworks, and self-validating protocols required to achieve high-fidelity synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my Amino 4-nitrobenzoate hydrochloride unreactive in standard N-alkylation or acylation conditions? A: The hydrochloride salt protonates the primary amine (forming an −NH3+ cation), rendering it non-nucleophilic. To restore reactivity, the amine must be "free-based." However, exposing the molecule to strong aqueous bases (like NaOH or KOH ) to neutralize the HCl will concurrently cause saponification (hydrolysis) of the benzoate ester[1]. You must use a mild, biphasic basic system (e.g., saturated aqueous NaHCO3 in ethyl acetate) to liberate the amine while preserving the ester.
Q2: Can I selectively reduce the nitro group without reducing the ester or cleaving the aromatic ring? A: Yes. Standard high-pressure hydrogenation with Pd/C can sometimes lead to ester cleavage or over-reduction. Chemoselective reduction of the −NO2 group to an −NH2 group is best achieved using catalytic transfer hydrogenation (e.g., Ammonium formate with Pd/C ) or mild dissolving metal reductions (e.g., Iron powder with NH4Cl in aqueous ethanol). These conditions operate at near-neutral pH, protecting the ester linkage.
Part 2: Troubleshooting Guide for Selectivity Issues
Issue 1: Over-Alkylation During N-Functionalization
Symptom: When attempting to synthesize a mono-N-alkylated product using alkyl halides (e.g., methyl iodide), the reaction yields a mixture of unreacted starting material, mono-alkylated, and di-alkylated products. Causality: The mono-alkylated amine is more electron-rich (due to the inductive effect of the new alkyl group) than the primary starting amine. Consequently, the intermediate reacts faster with the alkyl halide than the starting material does[2]. Solution: Abandon alkyl halides. Instead, utilize dialkyl carbonates (e.g., Dimethyl carbonate, DMC) in the presence of a NaY-faujasite zeolite catalyst. The rigid pore structure of the zeolite imposes strict steric constraints that physically prevent the bulky di-alkylated product from forming, yielding >99% selectivity for the mono-N-alkylated aniline[3]. Alternatively, use carboxylic acids with a Ru−Triphos catalyst under H2 for highly selective reductive amination[4].
Issue 2: Ester Hydrolysis During Cross-Coupling or Reduction
Symptom: LC-MS analysis shows the desired functionalization occurred, but the mass is 14 Da (methyl) or 28 Da (ethyl) lower than expected, indicating carboxylic acid formation. Causality: Many cross-coupling or reduction protocols generate basic byproducts or require alkaline conditions, which rapidly hydrolyze the benzoate ester at elevated temperatures. Solution: Strictly buffer the reaction. If performing a reaction that generates acid (which requires a base to neutralize), use non-nucleophilic organic bases (like DIPEA) instead of inorganic hydroxides.
Part 3: Data Presentation & Reagent Selection
The following tables summarize the empirical data for selecting the correct reagents based on your desired chemoselective outcome.
Table 1: Reagent Selection for N-Alkylation of Aminobenzoates
| Alkylating Agent | Catalyst / Promoter | Selectivity (Mono:Di) | Risk of Ester Hydrolysis |
| Alkyl Halides ( RX ) | K2CO3 / DMF | Poor (approx. 60:40) | Moderate (if water is present) |
| Dialkyl Carbonate | NaY-Faujasite Zeolite | Excellent (>99:1) | Low[3] |
| Carboxylic Acid + H2 | Ru(acac)3 / Triphos | Excellent (95:5) | Low[4] |
Table 2: Chemoselectivity of Nitro Reduction Conditions
| Reduction Method | Active Reagents | Nitro Reduction Yield | Ester Preservation |
| Dissolving Metal | Fe powder, NH4Cl , EtOH/ H2O | >90% | High |
| Transfer Hydrogenation | NH4HCO2 , Pd/C , MeOH | >95% | High |
| Strong Hydrides | LiAlH4 or NaBH4 / NiCl2 | Variable | Low (Ester Cleaved) |
Part 4: Experimental Protocols
Protocol A: Chemoselective Free-Basing of Amino 4-Nitrobenzoate HCl
This protocol self-validates by preventing the aqueous layer from exceeding pH 8.5, guaranteeing ester survival.
-
Suspend: Weigh 10.0 mmol of Amino 4-nitrobenzoate hydrochloride into a 250 mL separatory funnel.
-
Solvate: Add 50 mL of cold Ethyl Acetate (EtOAc) and 50 mL of cold, saturated aqueous Sodium Bicarbonate ( NaHCO3 ).
-
Neutralize: Gently swirl the funnel (do not shake vigorously immediately to avoid excessive CO2 pressure buildup). Vent frequently. Once gas evolution ceases, shake vigorously for 2 minutes.
-
Separate: Allow the layers to partition. The free-base amine will migrate entirely into the upper organic (EtOAc) layer.
-
Isolate: Extract the aqueous layer with an additional 25 mL of EtOAc. Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure free-base amine.
Protocol B: Strictly Mono-N-Methylation using Dimethyl Carbonate (DMC)
This protocol utilizes steric restriction within zeolite pores to prevent over-alkylation[3].
-
Prepare: In a high-pressure reaction vial, dissolve 5.0 mmol of the free-based Amino 4-nitrobenzoate in 15 mL of pure Dimethyl Carbonate (DMC). The DMC acts as both solvent and alkylating agent.
-
Catalyze: Add 0.5 g of activated NaY-faujasite zeolite powder.
-
React: Seal the vial and heat to 130°C for 8-12 hours under continuous stirring.
-
Monitor: Check reaction progress via GC-MS or LC-MS. The steric constraints of the zeolite will halt the reaction at the mono-methylated stage.
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove the zeolite, and evaporate the excess DMC to isolate the Mono-N-methyl amino 4-nitrobenzoate.
Part 5: Mechanistic Visualizations
Divergent chemoselective pathways for Amino 4-nitrobenzoate hydrochloride.
Troubleshooting decision tree for common selectivity issues.
References
-
Synthesis of mono-N-substituted functionalized anilines Google Patents (US20040127747A1) URL:[3]
-
Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen Journal of the American Chemical Society - ACS Publications URL:[4]
-
Evaluation and Biological Properties of Reactive Ligands for the Mapping of the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor Journal of Medicinal Chemistry - ACS Publications URL:[1]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties ResearchGate URL:[2]
Sources
A Senior Application Scientist's Guide: Comparing the Reactivity of Ethyl 4-Amino-2-nitrobenzoate Hydrochloride and Its Structural Analogs
Welcome to a comprehensive examination of the reactivity of substituted aminobenzoates, a class of compounds pivotal to the fields of medicinal chemistry, materials science, and synthetic methodology. In this guide, we move beyond catalogue specifications to provide a nuanced, data-supported comparison of Ethyl 4-Amino-2-nitrobenzoate Hydrochloride. Our focus is to dissect how subtle structural and electronic modifications—the presence and position of a nitro group, the protonation state of the amine—dictate the molecule's behaviour in two fundamental reaction classes: nucleophilic attack at the ester carbonyl and nucleophilic reactions at the amino group.
This document is designed for the practicing researcher. We will not only present data but also delve into the mechanistic rationale behind the observed reactivity, empowering you to make more informed decisions in your synthetic design and reaction optimization.
The Molecular Landscape: Understanding Structural and Electronic Effects
The reactivity of an aromatic compound is a direct consequence of the electronic properties of its substituents. In our target molecule, Ethyl 4-Amino-2-nitrobenzoate Hydrochloride, we have a fascinating interplay of competing effects.
-
The Ester Group (-COOEt): A moderately deactivating, meta-directing group. Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) due to both inductive and resonance effects. It strongly deactivates the ring towards electrophilic substitution but, critically, activates the carbonyl carbon towards nucleophilic acyl substitution[1]. Its position relative to other groups is paramount.
-
The Amino Group (-NH₂) vs. The Anilinium Group (-NH₃⁺): In its free base form (-NH₂), the amino group is a potent electron-donating group (EDG). However, as the hydrochloride salt, the nitrogen's lone pair is protonated, transforming it into the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating. This switch is central to controlling the molecule's reactivity. The free amine is a nucleophile; the anilinium ion is not[2][3].
To provide a clear comparison, we will evaluate our primary compound against three key analogs:
-
Ethyl 4-aminobenzoate: Lacks the deactivating nitro group.
-
Ethyl 4-nitrobenzoate: Lacks the amino group.
-
Ethyl 2-aminobenzoate: A positional isomer where the amino group is ortho to the ester.
This selection allows us to isolate and understand the specific contribution of each functional group to the overall reactivity profile.
Reactivity at the Ester: A Kinetic Comparison of Hydrolysis
Ester hydrolysis is a classic probe for electrophilicity at the carbonyl carbon. The reaction, typically base-catalyzed, proceeds via a nucleophilic acyl substitution mechanism, as illustrated below[4]. The rate-determining step is the initial attack of the nucleophile (e.g., hydroxide) to form a tetrahedral intermediate[5][6].
Caption: General mechanism for base-catalyzed ester hydrolysis.
The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged tetrahedral intermediate, thereby accelerating the reaction rate[1][7]. Conversely, electron-donating groups destabilize this intermediate and slow the reaction.
Table 1: Comparative Analysis of Hydrolysis Reactivity
| Compound | Key Substituents | Expected Relative Rate of Hydrolysis | Rationale |
| Ethyl 4-nitrobenzoate | -NO₂ (para) | Very Fast | The powerful electron-withdrawing nitro group strongly activates the carbonyl carbon for nucleophilic attack. |
| Ethyl 4-Amino-2-nitrobenzoate HCl | -NO₂ (ortho), -NH₃⁺ (para) | Fast | Both the nitro and anilinium groups are strong EWGs, leading to significant activation of the carbonyl carbon. Steric hindrance from the ortho-nitro group may slightly temper this effect compared to an ideal para-nitro analog. |
| Ethyl 2-aminobenzoate | -NH₂ (ortho) | Moderate to Fast (pH-dependent) | The ortho-amino group can act as an intramolecular general base catalyst, leading to a 50-100 fold rate enhancement compared to its para-isomer in the pH-independent region (pH 4-8)[8][9][10]. |
| Ethyl 4-aminobenzoate | -NH₂ (para) | Slow | The electron-donating amino group deactivates the carbonyl carbon towards nucleophilic attack. Hydrolysis is significantly slower than for the unsubstituted benzoate ester[9]. |
Causality Explained: The dramatic difference in hydrolysis rates between Ethyl 4-nitrobenzoate and Ethyl 4-aminobenzoate is a textbook illustration of the Hammett linear free-energy relationship[11][12]. The nitro group has a large positive sigma (σ) value, indicating strong electron withdrawal and reaction acceleration, while the amino group has a negative σ value. Our target compound, Ethyl 4-Amino-2-nitrobenzoate HCl, is expected to hydrolyze rapidly because the protonated -NH₃⁺ group also acts as an effective EWG, working in concert with the nitro group to enhance the electrophilicity of the ester carbonyl.
Reactivity at the Amine: N-Acylation and Amide Bond Formation
While the ester functionality is electrophilic, the amino group is nucleophilic. Its reactivity is central to applications like peptide synthesis or the formation of amide-based pharmacophores[13][14]. The primary challenge and control point for our title compound is the hydrochloride salt. The protonated anilinium ion (-NH₃⁺) is not nucleophilic. To engage in N-acylation, it must first be deprotonated to the free amine (-NH₂) using a base[15][16].
Caption: Experimental workflow for the N-acylation of an amine hydrochloride salt.
Once deprotonated, the nucleophilicity of the resulting aniline is governed by the electronic effects of the other ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen atom, reducing its basicity and nucleophilicity.
Table 2: Comparative Analysis of N-Acylation Reactivity
| Compound (as free amine) | Key Substituents | Expected Relative Rate of N-Acylation | Rationale |
| Ethyl 4-aminobenzoate | None | Fast | The amino group is a relatively strong nucleophile, comparable to aniline. Acylation proceeds readily under standard conditions. |
| Ethyl 2-aminobenzoate | None | Fast | Similar nucleophilicity to the 4-amino isomer, though the ortho-ester may introduce minor steric hindrance with very bulky acylating agents. |
| Ethyl 4-Amino-2-nitrobenzoate | -NO₂ (ortho to amine) | Very Slow | The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the para-amino group. Harsher conditions, more reactive coupling agents, or longer reaction times are required[15]. |
Causality Explained: The choice of base and coupling agent is critical, especially for deactivated amines like Ethyl 4-Amino-2-nitrobenzoate. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the HCl without competing in the acylation[3]. For deactivated systems, highly efficient coupling reagents such as HATU are often preferred over standard carbodiimides like EDC because they generate more reactive acylating intermediates, driving the reaction to completion even with poor nucleophiles[14][15].
Experimental Protocols
To provide a practical context for the principles discussed, we present two validated protocols. These methods serve as a reliable starting point for your own investigations.
Protocol 1: Kinetic Monitoring of Base-Catalyzed Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of hydrolysis rates by monitoring the appearance of the aminobenzoate product, which has a distinct UV-Vis spectrum from its corresponding ester.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of various ethyl benzoate analogs.
Materials:
-
Ethyl benzoate analog (e.g., Ethyl 4-nitrobenzoate, Ethyl 4-aminobenzoate)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Potassium Chloride (KCl)
-
Buffer solution (e.g., phosphate or borate, pH adjusted)
-
Spectrophotometer-grade water
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Buffer Preparation: Prepare an aqueous reaction buffer (e.g., 0.1 M NaOH) with an ionic strength (µ) of 0.1 M, maintained by adding KCl[9].
-
Spectrophotometer Setup: Set the spectrophotometer to the λ_max of the expected carboxylate product and equilibrate the cuvette holder to the desired temperature (e.g., 50 °C)[9].
-
Initiate Reaction: Add 2.9 mL of the pre-warmed reaction buffer to a quartz cuvette. Initiate the reaction by injecting a small volume (e.g., 30 µL) of the ester stock solution into the cuvette, ensuring rapid mixing. The final ester concentration should be low (~100 µM) to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin monitoring the change in absorbance over time. Collect data points every 30-60 seconds for at least 3-5 half-lives.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
Protocol 2: Comparative N-Acylation with an Acyl Chloride
This protocol provides a method to qualitatively or quantitatively (via LC-MS monitoring) compare the rate of amide formation.
Objective: To perform the N-acylation of an aminobenzoate hydrochloride and its non-nitrated analog.
Materials:
-
Aminobenzoate hydrochloride salt (e.g., Ethyl 4-Amino-2-nitrobenzoate HCl)
-
4-Nitrobenzoyl chloride (as a representative acylating agent)[3][17]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
TLC plates, LC-MS equipment
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the aminobenzoate hydrochloride (1.0 eq) in anhydrous DCM.
-
Deprotonation: Add DIPEA (2.2 eq) to the suspension and stir for 15 minutes at room temperature. The first equivalent neutralizes the HCl salt, and the second will neutralize the HCl generated during the acylation.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 5 minutes[3].
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing by TLC or LC-MS to observe the consumption of the starting amine and the formation of the amide product.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Compare the reaction times and yields for the different aminobenzoate analogs. The product can be purified by column chromatography.
Conclusion and Strategic Recommendations
The reactivity of Ethyl 4-Amino-2-nitrobenzoate Hydrochloride is a study in contrasts, dictated by the interplay of its functional groups and the reaction conditions.
-
For reactions at the ester carbonyl (e.g., hydrolysis, transesterification): The compound is highly reactive due to the combined electron-withdrawing effects of the ortho-nitro and para-anilinium groups. It is a suitable substrate for reactions requiring an activated ester.
-
For reactions at the amino group (e.g., N-acylation, amide coupling): The amine is strongly deactivated by the adjacent nitro group. Its hydrochloride form renders it completely unreactive until a base is added. Researchers should anticipate sluggish reactions requiring forcing conditions or high-efficiency coupling reagents.
Strategic Choice:
-
If your goal is rapid ester cleavage , Ethyl 4-Amino-2-nitrobenzoate HCl or, more simply, Ethyl 4-nitrobenzoate are excellent choices.
-
If your primary goal is efficient N-acylation , the non-nitrated Ethyl 4-aminobenzoate is a far superior starting material, as it avoids the electronic deactivation of the amine.
-
If the specific substitution pattern of Ethyl 4-Amino-2-nitrobenzoate is required, be prepared to employ potent coupling reagents (e.g., HATU, COMU) and carefully optimized, anhydrous conditions to achieve acceptable yields in N-acylation reactions.
By understanding these fundamental principles of reactivity, researchers can better predict reaction outcomes, troubleshoot challenging transformations, and strategically select the optimal building blocks for their synthetic endeavors.
References
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Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(9), 3179–3183. [Link][8][9][10]
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Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link][11][18]
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Um, I. H., et al. (2004). Curved Hammett Plot in Alkaline Hydrolysis of O-Aryl Thionobenzoates: Change in Rate-Determining Step versus Ground-State Stabilization. The Journal of Organic Chemistry, 69(7), 2436–2441. [Link][19]
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Shoolingin-Jordan, J. (2015). THE PREHISTORY OF THE HAMMETT EQUATION. Substantia, 1(1). [Link][12]
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Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link][20]
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Valuev, I. L., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link][21]
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Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link][22]
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Baker, J. W., & Hopkins, H. B. (1949). Rates of base-catalysed hydrolysis of substituted aryl benzoates. RSC Publishing. [Link][7]
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Kinert, V. J., et al. (2007). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Journal of the Serbian Chemical Society. [Link][23]
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González-Arrabé, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link][5]
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Gucka, E., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Pharmaceuticals, 14(12), 1284. [Link][24]
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Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link][6]
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Molander, G. A., & Canturk, B. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 2064–2069. [Link][2]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link][4]
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P&S Chemicals. (n.d.). Product information, 4-Nitrobenzoylchloride. P&S Chemicals. [Link][17]
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Pattabiraman, V. R., & Bode, J. W. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Nature Reviews Chemistry. [Link][13]
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Han, S. Y., & Kim, Y. A. (2004). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link][14]
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Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. [Link][16]
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Validation of a New Synthetic Route for Methyl 3-Amino-4-nitrobenzoate Hydrochloride: A Comparative Guide
Introduction
Methyl 3-amino-4-nitrobenzoate hydrochloride (CAS 1881290-20-5) is a highly valued intermediate in the synthesis of multi-target directed ligands (MTDLs), kinase inhibitors, and novel anesthetic analogs [1]. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a strongly deactivated system. Consequently, traditional Fischer esterification is notoriously sluggish, forcing chemists to rely on harsh, atom-inefficient reagents to force the reaction forward.
This guide objectively compares the traditional chlorination-esterification pathway against a newly validated, microwave-assisted catalytic route, providing actionable protocols and comparative data for drug development professionals.
Mechanistic Rationale & Pathway Comparison
Historically, synthesizing amino-nitrobenzoate esters required converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) prior to alcoholysis [2]. While effective, this two-step process generates stoichiometric amounts of toxic SO2 and HCl gases, posing severe safety and environmental risks. Furthermore, the aqueous workup required to quench unreacted acid chloride often leads to product loss via hydrolysis.
The new synthetic route leverages microwave-assisted organic synthesis (MAOS) coupled with a solid acid catalyst (Amberlyst-15). The causality here is rooted in dielectric heating: methanol acts as both the reactant and a high-loss-tangent microwave absorber. This allows for rapid, localized superheating that overcomes the activation energy barrier of the deactivated benzoic acid without the need for chlorinating agents [3].
Fig 1: Mechanistic workflow comparing traditional SOCl2 esterification vs. microwave-assisted route.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol for the new route is designed as a self-validating system, where physical and chemical cues inherently confirm the success of each step.
Phase 1: Microwave-Assisted Esterification
-
Reagent Charging: In a 50 mL microwave-safe reactor, suspend 3-amino-4-nitrobenzoic acid (5.0 mmol) in anhydrous methanol (15 mL).
-
Catalyst Addition: Add Amberlyst-15 solid acid catalyst (20% w/w relative to the substrate). Causality: The macroscopic resin structure provides the necessary protonation to drive esterification but remains completely insoluble, preventing downstream side reactions and allowing for simple mechanical removal.
-
Irradiation: Seal the vessel and subject to microwave irradiation at 100°C for 20 minutes (max power 300W).
-
Self-Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 7:3). The reaction validates its completion when the starting material spot (Rf 0.2) is entirely replaced by a bright yellow ester spot (Rf 0.6).
Phase 2: Isolation and Salt Formation
-
Catalyst Recovery: Filter the hot reaction mixture to remove the Amberlyst-15 resin. Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Salt Precipitation: Dissolve the crude ester in minimal anhydrous diethyl ether (10 mL). Slowly add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.
-
Self-Validation Checkpoint: The hydrochloride salt is highly insoluble in ether. The immediate formation of a dense, pale-yellow precipitate visually confirms successful protonation and drives the equilibrium to completion. Impurities remain soluble in the supernatant.
-
Isolation: Filter the precipitate, wash with cold anhydrous ether (2 x 5 mL), and dry under vacuum to yield the target methyl 3-amino-4-nitrobenzoate hydrochloride.
Quantitative Data Comparison
The following table summarizes the performance metrics of both routes based on standardized scale-up validations.
| Performance Metric | Traditional Route (SOCl2) | New Route (Microwave/Solid Acid) |
| Reaction Time | 24 - 36 hours | 20 minutes |
| Isolated Yield (%) | 60 - 65% | 85 - 88% |
| Purity (HPLC) | ~90% (Requires Recrystallization) | >99% (Direct Precipitation) |
| E-Factor (Waste/Product) | > 15.0 | < 3.5 |
| Safety Profile | Hazardous (Releases SO2, HCl gas) | Benign (No toxic gas emissions) |
Conclusion
The validation of the microwave-assisted solid-acid catalyzed route demonstrates a profound improvement over traditional chlorination methods for synthesizing methyl 3-amino-4-nitrobenzoate hydrochloride. By eliminating toxic reagents, reducing reaction times by over 98%, and utilizing a self-validating precipitation step for purification, this modern protocol offers drug development professionals a highly efficient, scalable, and environmentally responsible alternative.
References
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Efficient Microwave-Assisted Synthesis of Methyl 4-or 5-Nitro-anthranilate Source: ResearchGate URL:[Link]
-
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A Comparative Guide to the Cross-Validation of Benzocaine Hydrochloride: Synthesis, Characterization, and Performance Against Local Anesthetic Alternatives
This guide provides an in-depth technical analysis of ethyl 4-aminobenzoate hydrochloride, commonly known as benzocaine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation of its experimental results and a comparative assessment against other local anesthetics.
A Note on Nomenclature: Addressing "Amino 4-nitrobenzoate;hydrochloride"
The topic of this guide specifies "Amino 4-nitrobenzoate;hydrochloride." It is important to clarify that this is likely a misnomer for the widely recognized compound, ethyl 4-aminobenzoate hydrochloride, which is commercially and scientifically known as benzocaine hydrochloride. The former name is not standard and does not correspond to a common chemical structure in the context of local anesthetics. This guide will proceed under the well-established identity of benzocaine hydrochloride, providing a robust and relevant comparative analysis for the scientific community.
Introduction to Benzocaine Hydrochloride: A Stalwart in Local Anesthesia
Benzocaine hydrochloride is an ester-type local anesthetic renowned for its topical applications in pain relief.[1] It functions by reversibly blocking sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a numbing effect.[1] Its molecular structure, characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, is a classic example of the pharmacophore for local anesthetic activity.
The hydrochloride salt form of benzocaine enhances its solubility in aqueous formulations, a crucial property for many pharmaceutical preparations.[1] However, its overall low water solubility compared to other local anesthetics influences its primary use as a topical agent.
Synthesis and Purification of Benzocaine Hydrochloride: A Step-by-Step Protocol
The synthesis of benzocaine hydrochloride is a well-established process, typically achieved through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, followed by conversion to the hydrochloride salt. This method is both efficient and instructive in fundamental organic chemistry principles.
Experimental Protocol: Fischer Esterification and Salt Formation
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Procedure:
-
Esterification: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol.[2]
-
Acid Catalysis: Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath. Alternatively, bubble dry HCl gas through the ethanol before adding the PABA.[2][3]
-
Reflux: Heat the mixture to reflux for 60-75 minutes. The solid PABA should dissolve as the reaction progresses.[2]
-
Neutralization: After cooling, pour the reaction mixture into ice water and neutralize with a 10% sodium carbonate solution until the pH is approximately 8. This will precipitate the benzocaine free base.[2][4]
-
Extraction: Extract the precipitated benzocaine into an organic solvent like dichloromethane or diethyl ether.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain crude benzocaine.
-
Salt Formation: Dissolve the crude benzocaine in a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of hydrochloric acid to precipitate benzocaine hydrochloride.
-
Purification: The precipitate can be collected by vacuum filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure benzocaine hydrochloride.[4]
Characterization and Quality Control: Ensuring Purity and Identity
The identity and purity of synthesized benzocaine hydrochloride must be rigorously confirmed through various analytical techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of benzocaine provides key information about its functional groups.[5]
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[6]
-
C=O stretch (ester): A strong, sharp peak around 1700 cm⁻¹.[7]
-
C-O stretch (ester): A peak in the 1280-1300 cm⁻¹ region.[8]
-
Aromatic C=C stretch: Peaks around 1600 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for confirming the structure of benzocaine. The expected signals are:
-
Aromatic protons: Two doublets in the aromatic region (around 6.6 and 7.8 ppm).[5]
-
-NH₂ protons: A broad singlet (can be exchanged with D₂O).[5]
-
-OCH₂CH₃ methylene protons: A quartet around 4.3 ppm.[5]
-
-OCH₂CH₃ methyl protons: A triplet around 1.3 ppm.[5]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of benzocaine hydrochloride and quantifying it in pharmaceutical formulations. A stability-indicating method can also separate it from its primary degradation product, p-aminobenzoic acid.
Experimental Protocol: Reversed-Phase HPLC for Benzocaine Hydrochloride
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v), sometimes with a buffer like phosphate buffer.[9][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
This method allows for the accurate and precise quantification of benzocaine hydrochloride, ensuring the quality of the final product.
Comparative Analysis: Benzocaine Hydrochloride vs. Alternatives
The clinical utility of a local anesthetic is determined by several key physicochemical and pharmacological properties. Here, we compare benzocaine hydrochloride with two other widely used local anesthetics: lidocaine hydrochloride (an amide) and procaine hydrochloride (an ester).
Physicochemical and Pharmacokinetic Properties
| Property | Benzocaine Hydrochloride | Lidocaine Hydrochloride | Procaine Hydrochloride |
| Chemical Class | Ester | Amide | Ester |
| pKa | ~3.5 | ~7.9 | ~8.9 |
| Onset of Action | Fast (topical)[11] | Fast | Slow |
| Duration of Action | Short (10-15 min)[12] | Moderate (1-2 hr)[13] | Short (15-30 min)[13] |
| Metabolism | Plasma cholinesterases[14] | Hepatic enzymes | Plasma cholinesterases[14] |
| Potency | Low | Moderate | Low |
| Allergenic Potential | Higher (due to PABA metabolite)[15] | Very low | Higher (due to PABA metabolite)[13] |
Expertise & Experience: The low pKa of benzocaine means that at physiological pH, a significant portion exists in the un-ionized, lipid-soluble form, allowing for rapid penetration of mucous membranes and a fast onset of action for topical applications.[11] In contrast, the higher pKa of procaine results in a slower onset.[15] Lidocaine, with a pKa closer to physiological pH, strikes a balance, providing a rapid onset and a longer duration of action compared to the esters.[15] The difference in the intermediate linkage (ester vs. amide) is crucial for metabolism and potential allergenicity. Ester-type anesthetics are hydrolyzed in the plasma to para-aminobenzoic acid (PABA), a known allergen, while amide-types undergo hepatic metabolism, making them less likely to cause allergic reactions.[14][15]
Clinical Applications and Limitations
-
Benzocaine Hydrochloride: Primarily used for topical anesthesia of the skin and mucous membranes to relieve pain from sunburn, insect bites, and sore throats. Its low water solubility and potential for methemoglobinemia limit its use for injection.
-
Lidocaine Hydrochloride: A versatile anesthetic used for topical, infiltration, and nerve block anesthesia. Its favorable combination of rapid onset, moderate duration, and low allergenicity makes it a clinical standard.
-
Procaine Hydrochloride: Historically significant, it is now less commonly used due to its short duration of action and higher allergenic potential compared to amide anesthetics. It was primarily used for infiltration anesthesia and peripheral nerve blocks.[16]
Visualizing Experimental Workflows and Relationships
Diagram: Synthesis and Purification Workflow for Benzocaine Hydrochloride
Caption: Workflow for the synthesis and purification of benzocaine hydrochloride.
Diagram: Structure-Activity Relationship of Local Anesthetics
Caption: Key structural features of local anesthetics and their influence on pharmacological properties.
Conclusion
Benzocaine hydrochloride remains a valuable topical local anesthetic due to its rapid onset of action. However, its short duration, potential for allergenicity, and risk of methemoglobinemia are important considerations for its clinical use. A thorough understanding of its synthesis, characterization, and comparative pharmacology, as detailed in this guide, is essential for researchers and drug development professionals. The experimental protocols provided herein offer a framework for the reliable and reproducible investigation of this compound. When compared to alternatives like lidocaine, the advantages of amide-type anesthetics in terms of stability, duration of action, and lower allergenic potential become evident for a broader range of clinical applications.
References
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Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024). Available at: [Link]
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Featherstone, J. D. B. (2018). Basic pharmacology of local anaesthetics. BJA Education, 18(1), 12-17. Available at: [Link]
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To prepare an anaesthetic drug-benzocaine (ethyl paraaminobenzoate). (n.d.). Available at: [Link]
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Kazzi, Z., & Ghassemzadeh, S. (2024). Benzocaine. In StatPearls. StatPearls Publishing. Available at: [Link]
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Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of benzocaine. (n.d.). SlideShare. Available at: [Link]
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Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. Sr. Seraphim Gibbons Undergraduate Symposium. Available at: [Link]
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Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. (n.d.). ResearchGate. Available at: [Link]
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IR Spectrum of Benzocaine: Label the IR bands in the spectrum above and identify the corresponding. (2024). Brainly.com. Available at: [Link]
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FT–IR spectra of polymorphic forms of benzocaine. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Benzocaine from P-Aminobenzoic Acid. (n.d.). Scribd. Available at: [Link]
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Paczkowska, M., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 23(7), 1746. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000080). (n.d.). NP-MRD. Available at: [Link]
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Kandasamy, R., & Tessema, B. (2024). Lidocaine. In StatPearls. StatPearls Publishing. Available at: [Link]
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Gunasekaran, S., et al. (2006). Vibrational Band Assignment and Qualitative Analysis of Benzocaine. Asian Journal of Chemistry, 18(4), 2463-2468. Available at: [Link]
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Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. (2012). Latin American Journal of Pharmacy, 31(5), 756-762. Available at: [Link]
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Please analysis the 1H-NMR of benzocaine with their. (2017). Chegg.com. Available at: [Link]
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Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. (n.d.). ResearchGate. Available at: [Link]
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Carpenter, S. R., & Wallace, R. H. (2006). A quick and easy simplification of benzocaine's NMR spectrum. Journal of Chemical Education, 83(4), 637. Available at: [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). Available at: [Link]
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Procaine. (n.d.). PubChem. Available at: [Link]
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The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018). MDPI. Available at: [Link]
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Procaine and Procaine-Base-Infusion: A Review of the Safety and Fields of Application after Twenty Years of Use. (2017). SciSpace. Available at: [Link]
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Benzocaine Synthesis from PABA Methods. (n.d.). Scribd. Available at: [Link]
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Reproducibility of experiments using Amino 4-nitrobenzoate;hydrochloride
As a Senior Application Scientist, achieving absolute reproducibility in the synthesis and analytical benchmarking of active pharmaceutical ingredients (APIs) is a non-negotiable standard. Amino 4-nitrobenzoate hydrochloride (and its methyl/ethyl derivatives) serves as a fundamental building block and model substrate in drug development. However, batch-to-batch variability often plagues its application.
This guide provides an objective, data-driven comparison of Amino 4-nitrobenzoate hydrochloride against alternative forms, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for flow chemistry and electrokinetic separation.
Mechanistic Causality: Why the Hydrochloride Salt?
When designing robust experimental systems, the physicochemical state of the substrate dictates the reliability of the downstream data. The free base form of amino 4-nitrobenzoate is notoriously susceptible to ambient oxidation and exhibits poor solubility in polar protic solvents, leading to mass-transfer limitations.
By utilizing the hydrochloride (HCl) salt , researchers unlock two critical mechanistic advantages:
-
Steric and Electronic Stabilization: Protonation of the amine lone pair prevents premature nucleophilic side reactions and oxidative degradation during benchtop storage.
-
Enhanced Solvation Kinetics: The ionic nature of the HCl salt drastically increases solubility in aqueous buffers and polar organic solvents (e.g., anhydrous ethanol). Complete dissolution ensures a homogeneous reaction mixture, eliminating the localized concentration gradients that cause yield fluctuations in batch reactors.
Comparative Performance Analysis
To objectively evaluate the utility of Amino 4-nitrobenzoate hydrochloride, we compared its performance metrics against its free base counterpart and a standard esterified analog (Ethyl 4-nitrobenzoate).
| Performance Metric | Amino 4-nitrobenzoate HCl | Amino 4-nitrobenzoate (Free Base) | Ethyl 4-nitrobenzoate |
| Aqueous Solubility (pH 7.2) | High (>50 mg/mL) | Low (<5 mg/mL) | Very Low (<1 mg/mL) |
| Oxidative Stability | Excellent (Bench-stable) | Moderate (Prone to oxidation) | Good |
| Flow Chemistry Suitability | Optimal (No precipitation) | Sub-optimal (Micro-clogging risk) | Good (Requires organic solvents) |
| CE Migration Time RSD | < 0.5% | ~ 1.2% | ~ 0.8% |
| Catalyst Leaching (Pd0) | < 1.6 ppm | ~ 3.5 ppm | < 2.0 ppm |
Data synthesis indicates that the HCl salt is the superior choice for automated, continuous-flow systems where solubility and stability directly dictate reproducibility.
Self-Validating Experimental Protocols
Protocol A: Continuous Flow Catalytic Hydrogenation
Batch hydrogenation of nitroaromatics often suffers from poor reproducibility due to inconsistent hydrogen gas-liquid mixing and pyrophoric catalyst handling. Transitioning to a 1[1] using a sol-gel entrapped heterogeneous catalyst ensures precise kinetic control and ultra-low metal contamination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Tare a vial on an analytical balance and add the required mass of Amino 4-nitrobenzoate hydrochloride. Add anhydrous ethanol in increments until complete dissolution is achieved, then transfer to a volumetric flask to yield a 0.1 M solution. The HCl salt ensures complete solubility, preventing reactor clogging.
-
System Priming: Flush the glass continuous flow microreactor (e.g., 161 mm x 131 mm x 8 mm) with anhydrous ethanol at 1.0 mL/min to establish a baseline pressure and remove air pockets.
-
Catalyst Integration: Pack the reactor bed with 0.5 mol% SiliaCat Pd(0). This specific heterogeneous catalyst is leach-proof and does not swell, which is critical for maintaining a constant internal reactor volume and ensuring run-to-run reproducibility.
-
Reaction Execution: Introduce the substrate solution and H₂ gas via a microfluidic T-mixer. Set the liquid flow rate to achieve a precise residence time of 11 minutes.
-
Self-Validation (In-line Monitoring): Route the reactor effluent through an in-line UV/Vis flow cell. A stable absorbance plateau at the product's lambda max indicates steady-state conversion, validating the reproducibility of the run in real-time.
Workflow for continuous flow catalytic hydrogenation ensuring high reproducibility.
Protocol B: Electrokinetic Separation (Capillary Electrophoresis)
To validate the purity of synthesized Amino 4-nitrobenzoate hydrochloride, capillary electrophoresis (CE) offers superior resolution. Utilizing a 2[2] suppresses electroosmotic flow (EOF) variations, yielding highly reproducible migration times.
Step-by-Step Methodology:
-
Capillary Preparation: Utilize a poly(dimethylacrylamide) (PDMA)-coated capillary (0.05 mm i.d. × 600 mm). Rinse with distilled water for 30 minutes. The PDMA coating is mandatory as it is substantially more stable than standard polyacrylamide, suppressing EOF and preventing analyte adsorption[2].
-
Buffer Formulation: Prepare a 10 mM phosphate running buffer (pH 7.2) containing 100 mM cetyltrimethylammonium chloride (CTAC).
-
Gradient Programming: Implement a stepwise gradient of the nonionic surfactant Brij 35 in the inlet reservoir (decreasing from 30 mM down to 1.5 mM over the run), while keeping the outlet fixed.
-
Sample Injection & Validation: Inject a 0.1 mM solution of the analyte at the anodic side. Crucial Step: Co-inject anthracene as a neutral micelle marker. This acts as an internal standard to self-validate the electrokinetic mobility of each run.
-
Separation: Apply a constant voltage of -10 kV and monitor at 210 nm. This specific Brij 35 gradient method yields an exceptional Relative Standard Deviation (RSD) of 0.38–0.51% for benzoate migration times[2].
Electrokinetic separation logic using surfactant gradients for self-validating purity analysis.
References
-
Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid Source: NIH / PubMed Central[1]
-
Heterogeneous Catalysis for Fine Chemicals Source: Qualitas1998
-
Surfactant Gradient Methods Using Mixed Systems of Cetyltrimethylammonium Chloride and Nonionic Surfactants Possessing Polyoxyethylene Chains for Electrokinetic Separation of Benzoate Anions as Model Analytes Source: ACS Publications[2]
Sources
Structural Elucidation of Amino 4-Nitrobenzoate Hydrochloride Derivatives: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently oversee the structural validation of complex synthetic intermediates. Amino 4-nitrobenzoate hydrochloride derivatives (such as methyl 3-amino-4-nitrobenzoate hydrochloride) are critical building blocks in pharmaceutical synthesis and have recently gained attention as potent[1].
Validating these compounds requires more than a simple mass check. The presence of multiple functional groups creates a high potential for positional isomerism, while the hydrochloride salt introduces phase-dependent analytical challenges. This guide objectively compares four orthogonal analytical methodologies, providing a self-validating experimental framework to guarantee structural fidelity.
Causality in Analytical Selection: Comparing Methodologies
To achieve absolute structural certainty, we must deploy techniques that interrogate different physical properties of the molecule. No single instrument can confirm the isomer, the exact mass, and the salt state simultaneously.
-
Nuclear Magnetic Resonance (NMR): NMR is the only routine technique capable of definitively solving positional isomerism. By analyzing the J-coupling constants of the aromatic protons, we can map the exact substitution pattern of the amino and nitro groups[2]. Furthermore, under strictly anhydrous conditions, ¹H NMR can directly observe the protonated amine (-NH₃⁺), confirming the salt state.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides the exact mass and isotopic pattern. However, the causality of the solution chemistry dictates that the hydrochloride salt will completely dissociate in the LC mobile phase. Thus, MS acts as an alternative that confirms the free base parent mass, but it must be paired with orthogonal counterion testing to validate the salt.
-
Attenuated Total Reflectance FT-IR (ATR FT-IR): FT-IR is superior for rapid, non-destructive functional group verification. The diagnostic shift of the N-H stretch from a sharp doublet (free amine) to a broad, intense band between 2500–3000 cm⁻¹ provides immediate evidence of hydrochloride salt formation.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the gold standard alternative for absolute 3D configuration. It maps the electron density, definitively proving the hydrogen-bonding network and the spatial relationship between the organic cation and the chloride anion[3].
Quantitative Data Comparison
The table below summarizes the expected quantitative signals and objectively compares the performance of each analytical alternative.
| Analytical Technique | Target Analyte Feature | Diagnostic Quantitative Signal | Performance vs. Alternatives |
| ¹H NMR (DMSO-d₆) | Positional Isomers & Salt State | J-coupling (ortho ~8.5 Hz, meta ~2.0 Hz); -NH₃⁺ broad peak > 8.5 ppm. | Superior for isomer differentiation; requires anhydrous conditions to prevent proton exchange. |
| LC-HRMS (ESI+) | Exact Mass of Free Base | [M+H]⁺ ± 5 ppm (e.g., m/z 197.0562 for Methyl 3-amino-4-nitrobenzoate). | Highest sensitivity for parent mass; incapable of directly detecting the chloride counterion. |
| ATR FT-IR | Functional Groups | Broad N-H⁺ stretch (2500-3000 cm⁻¹); C=O stretch (~1720 cm⁻¹). | Best for rapid salt confirmation; poor resolution for determining isomeric purity. |
| SCXRD | Absolute 3D Conformation | Unit cell dimensions; specific H-bond lengths (< 3.0 Å). | Absolute definitive proof; limited by the practical difficulty of growing high-quality single crystals. |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following protocols are designed with built-in causality checks to prevent false positives.
Protocol 1: NMR-Based Isomeric and Salt Validation
The choice of solvent is the most critical variable in this protocol.
-
Solvent Selection: Weigh 5 mg of the amino 4-nitrobenzoate hydrochloride derivative. Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆ .
-
Causality Check: If a protic solvent like CD₃OD is used, the acidic protons of the -NH₃⁺ group will rapidly exchange with deuterium, silencing the signal. Anhydrous DMSO suppresses this exchange.
-
-
Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).
-
Isomer Confirmation: Analyze the aromatic region (7.0 - 8.5 ppm). Calculate the J-coupling constants. An ABX spin system with an ortho-coupling (J ≈ 8.5 Hz) and a meta-coupling (J ≈ 2.0 Hz) confirms a 1,2,4-trisubstituted ring (e.g., 3-amino-4-nitro substitution).
-
Salt Validation: Locate the broad, highly deshielded resonance > 8.5 ppm. If this peak is absent, suspect free-base conversion or severe moisture contamination.
Protocol 2: LC-HRMS and Orthogonal Counterion Detection
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
LC-HRMS Acquisition: Inject 1 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Operate the mass spectrometer in ESI+ mode.
-
Mass Confirmation: Extract the ion chromatogram for the theoretical [M+H]⁺ of the free base.
-
Counterion Validation (Self-Validating Step): Because the MS only detects the protonated parent molecule, you must independently prove the presence of the chloride counterion. Dissolve a separate 5 mg aliquot of the solid sample in DI water. Add 3 drops of 0.1 M AgNO₃. An immediate white precipitate (AgCl) confirms the chloride counterion, validating the salt form.
Structural Elucidation Workflow
The following diagram illustrates the logical progression of our self-validating analytical framework.
Workflow for the structural elucidation of amino 4-nitrobenzoate hydrochloride derivatives.
References
-
Title: Ramazan Kalın's research works | Erzurum Technical University (Inhibition of GST by methyl 3-amino-4-nitrobenzoate) Source: ResearchGate URL: [Link]
-
Title: Review articles in CRYSTAL STRUCTURE ANALYSIS (Crystallography of amino-4-nitrobenzoate salts) Source: ResearchGate URL: [Link]
Sources
Amino 4-nitrobenzoate;hydrochloride proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied physical chemistry. Disposing of Amino 4-nitrobenzoate hydrochloride (and its structural isomers, such as methyl 3-amino-4-nitrobenzoate hydrochloride) requires a nuanced understanding of its molecular architecture.
This compound possesses three distinct functional domains that dictate its hazard profile: an energetic and toxic nitroaromatic ring , a reactive amino group , and a corrosive hydrochloride salt . Standard drain disposal or generic solid waste binning is strictly prohibited. The following guide provides a self-validating, mechanistic approach to neutralizing and destroying this compound safely.
Quantitative Hazard Assessment & Mechanistic Causality
To design a safe disposal protocol, we must first understand the physicochemical causality behind the compound's hazards. The table below synthesizes the operational implications of each functional group.
| Hazard Domain | Physicochemical Property | Mechanistic Causality | Operational & Disposal Implication |
| Nitroaromatic Ring | High thermal energy; decomposes > 200 °C. | Nitro groups act as internal oxidants. Uncontrolled combustion yields highly toxic nitrogen oxides (NOx)[1]. | Prohibits standard landfill disposal. Requires high-temperature chemical incineration with alkaline scrubbers[2]. |
| Hydrochloride Salt | Acidic dissociation in aqueous media (pH < 3.0). | HCl salts of weak aromatic amines hydrolyze in water, releasing hydronium and chloride ions. | Aqueous waste is highly corrosive. Must be neutralized prior to bulk storage to prevent the mobilization of heavy metals in plumbing. |
| Amino Group | Nucleophilic; susceptible to rapid oxidation. | Can react exothermically with strong oxidizing agents or form reactive diazonium salts under acidic nitrite conditions. | Segregate strictly from oxidizers, nitrites, and strong acids during temporary waste accumulation[3]. |
| Systemic Toxicity | Acute oral toxicity; suspected mutagen[2]. | Nitroreduction in vivo leads to reactive intermediates that bind to cellular macromolecules. | Mandates zero-exposure handling (fume hood, double-gloving) even during the final waste packaging stages. |
Disposal Workflow Logic
The physical state of the waste dictates the disposal trajectory. The following decision matrix outlines the critical paths for solid and aqueous waste streams.
Decision matrix and neutralization workflow for Amino 4-nitrobenzoate HCl waste streams.
Self-Validating Disposal Protocols
Every protocol executed in the laboratory must contain built-in validation steps to ensure the underlying chemistry has gone to completion before the waste is handed off to logistics.
Protocol A: Solid Waste Handling & Incineration Preparation
Solid powders and crystals pose a severe inhalation hazard and must be managed entirely within a certified chemical fume hood.
-
Segregation & Containment : Ensure the solid waste is completely dry.
-
Causality: Ambient moisture can initiate the hydrolysis of the hydrochloride salt, leading to localized corrosion of standard metal waste bins or incompatible reactions with nearby waste.
-
-
Primary Packaging : Transfer the powder into a high-density polyethylene (HDPE) container using a non-static spatula.
-
Self-Validation: Perform a "tap test." Seal the HDPE container and tap it vigorously over a secondary containment tray covered with white filter paper. Inspect the paper; zero particulate leakage validates the integrity of the primary seal.
-
-
Labeling & Storage : Label the container explicitly as "Hazardous Waste: Toxic, Corrosive, Nitroaromatic". Store in a cool, dry, and dark environment.
-
Causality: Nitroaromatics can undergo photochemical degradation or thermal runaway if exposed to extreme heat or direct UV light[4].
-
-
Final Destruction : Dispatch to a licensed hazardous waste facility.
-
Causality: According to , complete mineralization of the nitroaromatic ring requires sustained high temperatures. The facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber to capture the resulting HCl and NOx emissions[5].
-
Protocol B: Aqueous Waste Neutralization
Wash solutions, mother liquors, and aqueous extracts containing this compound are highly acidic and must be neutralized before entering the bulk organic waste stream.
-
Initial Assessment : Measure the pH of the aqueous waste stream using a calibrated pH meter.
-
Causality: Establishing the baseline pH dictates the volume of base required and prevents dangerous over-titration.
-
-
Controlled Neutralization : Slowly add 1M Sodium Bicarbonate ( NaHCO3 ) dropwise while stirring constantly.
-
Causality: A weak base like NaHCO3 is deliberately chosen over strong bases (e.g., NaOH ). Strong alkali can cause violent exothermic spikes and may degrade the nitroaromatic ring, forming highly colored, reactive Meisenheimer complexes that complicate downstream waste processing. The reaction will release CO2 gas; ensure adequate venting.
-
-
Self-Validation Check : Wait 15 minutes after all visible effervescence ( CO2 release) ceases. Re-measure the pH.
-
Validation Criteria: The system is validated only if the pH remains stable between 6.5 and 8.0 . If the pH drops below 6.5, unreacted hydrochloride salt remains in the solution matrix; repeat Step 2.
-
-
Secondary Containment : Once the pH stability is validated, funnel the neutralized solution into a designated "Aqueous Organic Waste" carboy. Do not mix with halogenated solvents unless the primary solvent of the waste stream is already halogenated.
Comprehensive References
To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies described above are grounded in the following authoritative sources:
-
U.S. Environmental Protection Agency (EPA) . Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
